Isoquinoline-6-carboxylic acid
Description
Properties
IUPAC Name |
isoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAHADRJWVCICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622653 | |
| Record name | Isoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106778-43-2 | |
| Record name | 6-Isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106778-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Isoquinoline-6-carboxylic Acid: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline-6-carboxylic acid, a heterocyclic aromatic compound, serves as a pivotal building block in medicinal chemistry and drug discovery. Its unique structural scaffold, combining a bicyclic isoquinoline core with a reactive carboxylic acid moiety, makes it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound and its derivatives. Particular emphasis is placed on its emerging role in the modulation of key signaling pathways implicated in cancer and inflammation, offering insights for the design of novel therapeutic agents.
Chemical Structure and Identification
This compound is characterized by an isoquinoline ring system with a carboxylic acid group substituted at the 6-position.
Systematic IUPAC Name: this compound[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 106778-43-2[1][2][3] |
| Molecular Formula | C₁₀H₇NO₂[1][3] |
| Molecular Weight | 173.17 g/mol [1][2][3] |
| InChI Key | ADAHADRJWVCICR-UHFFFAOYSA-N[2][4] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)C(=O)O)C=N1 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Data
| Property | Value |
| Physical Form | Solid (usually white to off-white powder)[5] |
| Melting Point | 253 - 257 °C[5] |
| Solubility | Slightly soluble in water. Soluble in some polar organic solvents like DMSO.[5] |
| pKa (carboxylic acid) | Approximately 4.5 - 5.5[5] |
| XLogP3 | 1.8[1] |
Synthesis and Reactivity
This compound is a key synthetic intermediate. Its chemical reactivity is primarily dictated by the carboxylic acid group and the aromatic isoquinoline ring. The carboxylic acid allows for straightforward derivatization through reactions like esterification and amidation, enabling the creation of compound libraries for structure-activity relationship (SAR) studies. The isoquinoline ring can undergo electrophilic substitution reactions.[2]
Experimental Protocol: Synthesis of a Tetrahydrothis compound Derivative
Step 1: Protection of the Amine
-
React 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with benzyl bromide in the presence of a base and a suitable organic solvent to yield 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.
Step 2: Carboxylation
-
To a three-necked flask, add tetrahydrofuran (THF), N,N,N',N'-tetramethylethylenediamine (TMEDA), and 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.
-
Cool the mixture to between -60 and -50 °C under a nitrogen atmosphere.
-
Slowly add n-butyllithium (n-BuLi), maintaining the temperature between -60 and -50 °C.
-
Stir the reaction mixture for 30 minutes at this temperature.
-
Introduce carbon dioxide gas into the system, controlling the temperature between -50 and -40 °C.
-
Allow the reaction to stir for 1 hour at -60 °C and then let it warm to 0 °C.
-
Adjust the pH to 6 by adding 20% citric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic phases and add concentrated hydrochloric acid.
-
Stir for 4 hours at 10 °C, then filter and dry the resulting solid to obtain 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydrothis compound hydrochloride.[3]
Step 3: Deprotection (Debenzylation)
-
The benzyl group can be removed via catalytic hydrogenation using palladium on carbon in an acidic medium to yield the final product.[3]
Biological Activity and Therapeutic Potential
Isoquinoline alkaloids and their derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][6]
Anticancer Activity
Derivatives of isoquinoline carboxylic acids have demonstrated significant potential as antiproliferative agents. Their mechanisms of action are often multifaceted and include:
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of key apoptotic proteins.[4]
-
Cell Cycle Arrest: They can interfere with the normal progression of the cell cycle, preventing cancer cell division and proliferation.[4]
-
Inhibition of Signaling Pathways: Isoquinoline derivatives have been shown to inhibit critical signaling pathways that are frequently dysregulated in cancer.[4]
Anti-inflammatory and Antimicrobial Activity
The isoquinoline scaffold is also a key feature in compounds with anti-inflammatory and antimicrobial properties.[7][8][9] The anti-inflammatory effects of some isoquinoline alkaloids are mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.[5] Additionally, novel isoquinoline derivatives have shown potent activity against various bacterial strains, including multidrug-resistant ones.[7][10]
Role in Signaling Pathways
While direct studies on this compound's effect on specific signaling pathways are limited in the available literature, the broader class of isoquinoline and quinoline derivatives has been shown to modulate several key pathways involved in cancer and inflammation. A prominent example is the IL-6/JAK2/STAT3 signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[11][12]
The IL-6/JAK2/STAT3 Signaling Pathway
The binding of the cytokine Interleukin-6 (IL-6) to its receptor (IL-6R) initiates a signaling cascade. This leads to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[11][13][14]
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydrothis compound hydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]
- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome [vtechworks.lib.vt.edu]
- 11. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The role and impact of the IL-6 mediated JAK2-STAT1/3 signaling pathway in the pathogenesis of gout - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Isoquinoline-6-carboxylic Acid from Coal Tar
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive overview of a viable synthetic pathway for producing isoquinoline-6-carboxylic acid, a valuable building block in medicinal chemistry, starting from its foundational source in coal tar. The document details the initial isolation of isoquinoline and its subsequent multi-step conversion to the target carboxylic acid.
Part 1: Isolation and Purification of Isoquinoline from Coal Tar
Isoquinoline was first isolated from coal tar in 1885. Coal tar is a complex mixture of aromatic compounds, and the isolation of isoquinoline leverages its basic properties.[1] A common industrial method involves the fractional distillation of coal tar followed by acid extraction of the "wash oil" fraction.
Experimental Protocol 1: Extraction and Initial Purification of Isoquinoline from Coal Tar Wash Oil
This protocol is adapted from established industrial practices for the separation of basic components from coal tar.[2]
1. Fractional Distillation of Coal Tar:
-
Coal tar is subjected to atmospheric and then vacuum distillation to separate it into various fractions based on boiling points. The fraction boiling between 230-250°C, known as wash oil, is enriched in quinoline and isoquinoline.
2. Acid Extraction:
-
The wash oil fraction is treated with an aqueous solution of an acid, such as ammonium hydrogen sulfate, to form water-soluble salts of the basic components. Isoquinoline, being more basic than quinoline, is selectively extracted.
-
The mixture is stirred for 20-40 minutes at room temperature and then allowed to separate into layers. The lower aqueous layer containing the isoquinoline salt is collected.
3. Liberation of Crude Isoquinoline:
-
The aqueous salt solution is treated with a base, such as aqueous ammonia or sodium hydroxide, to neutralize the acid and liberate the free bases, including isoquinoline.
-
The crude basic oil is then separated from the aqueous layer.
4. Purification by Distillation and Crystallization:
-
The crude isoquinoline fraction is subjected to further fractional distillation. Due to the close boiling points of quinoline (237°C) and isoquinoline (242°C), complete separation by distillation alone is difficult.
-
Final purification is often achieved by fractional crystallization of the acid sulfates. The sulfate of isoquinoline is less soluble under specific conditions, allowing for its separation.
-
An alternative purification involves dissolving the crude isoquinoline in a suitable solvent (e.g., toluene/chlorobenzene) and cooling to induce crystallization.[3]
Quantitative Data for Isoquinoline Isolation
| Parameter | Value | Reference |
| Initial Isoquinoline Content in Coal Tar | ~15% in certain fractions | [3] |
| Purity after initial extraction & distillation | 70-80% | [3] |
| Final Purity after crystallization | >98% | [3] |
| Overall Yield from wash oil | ~78% | [2] |
Part 2: Synthesis of this compound from Isoquinoline
A plausible synthetic route from isoquinoline to this compound involves a three-step process: sulfonation, conversion of the sulfonic acid to a nitrile, and subsequent hydrolysis of the nitrile.
Workflow for the Synthesis of this compound
Caption: Overall workflow from coal tar to this compound.
Experimental Protocol 2: Sulfonation of Isoquinoline
Electrophilic substitution of isoquinoline, such as sulfonation, occurs preferentially at the 5- and 8-positions.[4] However, thermal rearrangement can be used to obtain the thermodynamically more stable 6-sulfonic acid isomer, analogous to the behavior of quinoline.[4]
1. Formation of Isoquinoline-5-sulfonic Acid:
-
In a reaction vessel equipped with a stirrer and a heating mantle, carefully add isoquinoline to oleum (sulfuric acid containing excess SO₃) at a controlled temperature, typically not exceeding 180°C.
-
The reaction mixture is stirred until the sulfonation is complete, which can be monitored by techniques such as TLC or HPLC.
2. Thermal Rearrangement to Isoquinoline-6-sulfonic Acid:
-
The reaction mixture containing the isoquinoline-5-sulfonic acid is heated to a higher temperature, in the range of 300°C.
-
This high temperature facilitates the rearrangement to the thermodynamically favored isoquinoline-6-sulfonic acid.
-
After cooling, the reaction mixture is carefully poured onto ice, and the precipitated isoquinoline-6-sulfonic acid is collected by filtration, washed, and dried.
Experimental Protocol 3: Conversion of Isoquinoline-6-sulfonic Acid to 6-Cyanoisoquinoline
This step can be achieved by the fusion of the sulfonic acid salt with potassium cyanide. This is a classical method that requires stringent safety precautions due to the high temperatures and the use of a highly toxic cyanide salt.
1. Preparation of the Sodium Salt of Isoquinoline-6-sulfonic Acid:
-
Dissolve the isoquinoline-6-sulfonic acid in water and neutralize with a stoichiometric amount of sodium hydroxide solution.
-
The water is then evaporated to obtain the dry sodium isoquinoline-6-sulfonate.
2. Cyanide Fusion:
-
Caution: This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Potassium cyanide is highly toxic.
-
Thoroughly mix the dry sodium isoquinoline-6-sulfonate with finely powdered potassium cyanide in a crucible.
-
Heat the mixture to a molten state (the melting point of KCN is 634°C) and maintain the temperature for a period to ensure the reaction goes to completion.
-
After cooling, the solid mass is carefully treated with a suitable solvent to extract the 6-cyanoisoquinoline. The product can be purified by crystallization or chromatography.
Experimental Protocol 4: Hydrolysis of 6-Cyanoisoquinoline to this compound
The hydrolysis of the nitrile to a carboxylic acid can be performed under either acidic or basic conditions.
1. Acid-Catalyzed Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-cyanoisoquinoline in an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid.
-
Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Upon completion, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the carboxylic acid to induce precipitation.
-
The solid this compound is collected by filtration, washed with cold water, and dried.
2. Base-Catalyzed Hydrolysis:
-
Alternatively, suspend 6-cyanoisoquinoline in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete, which will form the sodium or potassium salt of the carboxylic acid.
-
After cooling, the solution is acidified with a strong acid to precipitate the this compound.
-
The product is collected by filtration, washed, and dried.
Synthetic Pathway Diagram
Caption: Multi-step synthesis of this compound from isoquinoline.
Summary of Quantitative Data for Synthesis
| Reaction Step | Starting Material | Product | Key Reagents | Typical Yield |
| Sulfonation & Rearrangement | Isoquinoline | Isoquinoline-6-sulfonic Acid | Oleum | Moderate to Good |
| Cyanation | Isoquinoline-6-sulfonic Acid | 6-Cyanoisoquinoline | KCN | Variable, often low to moderate |
| Hydrolysis | 6-Cyanoisoquinoline | This compound | H₃O⁺ or OH⁻ | Good to Excellent |
Disclaimer: The experimental protocols provided in this guide are intended for informational purposes for qualified researchers and scientists. These reactions involve hazardous materials and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place.
References
Physical and chemical properties of Isoquinoline-6-carboxylic acid
An In-depth Technical Guide on the Core Physical and Chemical Properties of Isoquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 106778-43-2) is a heterocyclic carboxylic acid that serves as a critical structural motif and a versatile building block in medicinal chemistry and materials science.[1] Its scaffold, combining the aromatic isoquinoline core with a reactive carboxylic acid group, makes it a valuable precursor in the synthesis of complex molecular architectures, particularly for pharmacologically active agents.[1] The isoquinoline nucleus is a "privileged scaffold," appearing in numerous natural products and synthetic drugs, while the carboxylic acid moiety at the 6-position provides a convenient handle for derivatization through reactions like amidation and esterification.[1]
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, details common experimental protocols for its characterization and derivatization, and visualizes key workflows and its role in biochemical pathways.
Physical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are fundamental to its application in research and development. These characteristics are summarized below.
Physical Properties
The key physical properties are presented in Table 1. The compound is a solid at room temperature and is sparingly soluble in water but shows better solubility in polar organic solvents like DMSO.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇NO₂ | [3][4] |
| Molecular Weight | 173.17 g/mol | [2][3][4] |
| Appearance | Solid, white to off-white powder | [2] |
| Melting Point | 253 - 257 °C | [2] |
| Solubility | Slightly soluble in water; Soluble in DMSO | [2] |
| pKa (Carboxylic Acid) | ~4.1 - 5.5 (Estimated) | [1][2] |
| pKa (Protonated Nitrogen) | ~5.14 (Parent Isoquinoline) | [5] |
Spectroscopic Data (Expected)
While specific experimental spectra for this compound are not widely published, its expected spectral characteristics can be inferred from its structure. Characterization typically relies on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]
| Technique | Feature | Expected Characteristics | Reference(s) |
| ¹H NMR | Aromatic Protons | Signals expected in the 7.0-9.0 ppm range. | [6] |
| Carboxylic Acid Proton | A broad singlet, typically downfield (>10 ppm). | [7] | |
| ¹³C NMR | Aromatic Carbons | Multiple signals in the aromatic region (~120-150 ppm). | [8] |
| Carbonyl Carbon | Signal expected in the 165-185 ppm range. | [7] | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Very broad band from 2500-3300 cm⁻¹. | [9] |
| C=O Stretch (Carbonyl) | Strong, sharp band from 1690-1760 cm⁻¹. | [9] | |
| Aromatic C=C/C=N Stretches | Medium-strong bands in the 1450-1600 cm⁻¹ region. | [1] | |
| C-O Stretch | Band observed between 1210-1320 cm⁻¹. | [9] | |
| Mass Spectrometry | Molecular Ion [M]⁺ | Expected at m/z ≈ 173.0477 (Monoisotopic Mass). | [3] |
Chemical Properties and Reactivity
This compound is a valuable synthon due to the reactivity of both the carboxylic acid group and the isoquinoline ring system.
-
Amidation & Esterification : The carboxylic acid group is readily converted to amides and esters, which is a cornerstone of its use in generating compound libraries for drug discovery.[1] This allows for the systematic modification of polarity, lipophilicity, and hydrogen bonding potential to optimize interactions with biological targets.[1]
-
Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol (isoquinoline-6-yl)methanol or aldehyde (isoquinoline-6-carbaldehyde), providing entry into further synthetic transformations.[1]
-
Electrophilic Substitution : The isoquinoline ring system can undergo electrophilic substitution reactions, though the nitrogen atom deactivates the heterocyclic ring. Substitutions typically occur on the benzene ring.
-
Building Block for Kinase Inhibitors : The isoquinoline scaffold is known to effectively interact with the ATP-binding sites of various protein kinases.[1] Consequently, this compound is frequently used as a starting material for the synthesis of potent and selective kinase inhibitors.[1][10]
Experimental Protocols
The following sections detail generalized experimental methodologies relevant to the synthesis and characterization of derivatives of this compound.
Fischer Esterification
Fischer esterification is a classic method for converting a carboxylic acid to an ester using an alcohol and a strong acid catalyst.[11]
Methodology:
-
Reaction Setup : Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.[12]
-
Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to the mixture dropwise with stirring.[11]
-
Heating : Heat the reaction mixture to reflux for a period ranging from several hours to overnight to allow the reaction to reach equilibrium.[13] The progress can be monitored by Thin-Layer Chromatography (TLC).[13]
-
Work-up : After cooling, the mixture is typically diluted with water and neutralized with a weak base, such as an aqueous sodium bicarbonate solution.[13]
-
Extraction & Purification : The ester product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Figure 1. Generalized workflow for Fischer esterification.
Amide Bond Formation (Amidation)
Amidation involves coupling the carboxylic acid with an amine. This reaction often requires an activating agent or specific catalyst to proceed efficiently.[14]
Methodology (Using TiCl₄ Mediator):
-
Reaction Setup : In a screw-capped vial, dissolve this compound (1.0 eq) in pyridine.[14]
-
Reagent Addition : Add the desired amine (1.0 eq) followed by titanium tetrachloride (TiCl₄, 3.0 eq) to the solution. Seal the vial tightly.[14]
-
Heating : Heat the reaction mixture at approximately 85 °C with stirring for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[14]
-
Work-up : Cool the reaction mixture. Remove the pyridine by co-evaporation with toluene under reduced pressure.[14]
-
Extraction & Purification : Treat the residue with an aqueous 1 N HCl solution and extract the product with an organic solvent like methylene chloride.[14] The combined organic layers are washed, dried, and concentrated. The final amide product can be purified via standard methods like column chromatography.
Application in Drug Discovery: Kinase Inhibition
Protein kinases are enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[15][16] Isoquinoline derivatives are frequently developed as kinase inhibitors due to the scaffold's ability to fit within the highly conserved ATP-binding pocket of these enzymes.[17][18]
A typical kinase signaling cascade involves a series of kinases that sequentially activate one another, culminating in the phosphorylation of a target protein (e.g., a transcription factor) that elicits a cellular response. An inhibitor based on the this compound scaffold would be designed to bind to a specific kinase in the pathway, blocking its ability to bind ATP and thus preventing the downstream phosphorylation events, ultimately halting the signal.
Figure 2. Generalized kinase signaling pathway showing inhibition.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its defined physical properties and the versatile reactivity of its functional groups provide a robust platform for creating novel molecules with tailored functions. The ability to readily form esters and amides, coupled with the inherent biological relevance of the isoquinoline scaffold as a kinase-binding motif, ensures its continued importance as a key building block in the development of new therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a foundational understanding for researchers aiming to harness the potential of this valuable chemical entity.
References
- 1. This compound | | RUO [benchchem.com]
- 2. 6-Isoquinolinecarboxylic Acid: Properties, Applications, Safety Data & High-Purity Supplier China [quinoline-thiophene.com]
- 3. This compound | C10H7NO2 | CID 22128831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. community.wvu.edu [community.wvu.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]
- 16. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase | MDPI [mdpi.com]
A Comprehensive Guide to Isoquinoline-6-carboxylic Acid: Nomenclature and Identification
For Immediate Release
This document provides a detailed overview of Isoquinoline-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science.[1] It establishes the definitive International Union of Pure and Applied Chemistry (IUPAC) name and compiles a comprehensive list of known synonyms and identifiers to aid researchers, scientists, and professionals in drug development.
IUPAC Nomenclature
The standardized IUPAC name for the compound is This compound .[2][3] This systematic name precisely describes the molecular structure, which consists of an isoquinoline ring system with a carboxylic acid group attached at the 6-position.
Synonyms and Identifiers
To facilitate comprehensive literature and database searches, a collection of synonyms and registry numbers is essential. This compound is also known and cataloged under various alternative names and identifiers.
The most common synonym is 6-Isoquinolinecarboxylic acid .[2][4] Another frequently encountered, though less formal, synonym is 6-Carboxyisoquinoline .[3]
A detailed list of identifiers is presented in the table below for precise compound identification across different chemical databases and suppliers.
| Identifier Type | Identifier |
| IUPAC Name | This compound[2][3] |
| Common Synonyms | 6-Isoquinolinecarboxylic acid[2][4], 6-Carboxyisoquinoline[3] |
| CAS Number | 106778-43-2[2][3][4] |
| PubChem CID | 22128831[2] |
| EC Number | 640-951-4[2] |
| DSSTox Substance ID | DTXSID30622653[2] |
| MDL Number | MFCD09910323[2][5] |
| InChI Key | ADAHADRJWVCICR-UHFFFAOYSA-N[2][4] |
Chemical Structure and Properties
A foundational understanding of the compound's structure is critical for its application in experimental design.
Logical Relationship of Nomenclature:
Caption: Derivation of the IUPAC name and its relation to common synonyms.
Experimental Considerations
While this document focuses on nomenclature, it is pertinent to note that this compound is a versatile synthetic intermediate.[6] It undergoes a variety of chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of diverse derivatives.[1] Researchers utilizing this compound should refer to its Material Safety Data Sheet (MSDS) for accurate safety and handling information.[3] The compound is typically a solid and should be stored in a refrigerator (2-8°C) for long-term stability.[3]
Disclaimer: This document is intended for informational purposes for research professionals. It is not intended for human or veterinary use. All compounds should be handled in a laboratory setting by trained personnel.
References
- 1. This compound | | RUO [benchchem.com]
- 2. This compound | C10H7NO2 | CID 22128831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. This compound | 106778-43-2 [sigmaaldrich.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-Methoxyisoquinoline-8-carboxylic acid | 2091246-62-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to Isoquinoline-6-carboxylic Acid: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-6-carboxylic acid is a heterocyclic aromatic compound that serves as a pivotal building block in the fields of medicinal chemistry and materials science. Its rigid isoquinoline core, combined with a reactive carboxylic acid group at the 6-position, makes it an ideal scaffold for the synthesis of complex molecular architectures with diverse pharmacological activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of this compound, tailored for professionals in research and drug development.
Core Properties and Data
The fundamental properties of this compound are summarized below. This data is essential for its application in chemical synthesis and biological assays.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₀H₇NO₂ | [1] |
| Molecular Weight | 173.17 g/mol | [1][2] |
| Appearance | Solid (usually white to off-white powder) | [3] |
| Melting Point | 253 - 257 °C | [3] |
| pKa | ~ 4.5 - 5.5 (for the carboxylic acid group) | [3] |
| Solubility | Slightly soluble in water; Soluble in DMSO | [3] |
| CAS Number | 106778-43-2 | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through various synthetic routes. Below is a detailed protocol for one such method, which involves the preparation of an intermediate, isoquinoline-6-carbaldehyde, from 6-bromoisoquinoline, followed by its oxidation to the carboxylic acid.
Experimental Protocol: Synthesis of this compound
This protocol is a two-step process starting from 6-bromoisoquinoline.
Step 1: Synthesis of Isoquinoline-6-carbaldehyde (adapted from patent literature)[4]
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-bromoisoquinoline and sodium acetate (1.3 molar equivalents) in a 1:1 mixture of DMF and Methanol.
-
Catalyst Addition: Add a catalytic amount of Pd(OAc)₂ and PPh₃ to the solution.
-
Carbonylation: Purge the reaction vessel with carbon monoxide gas (3 bar) and heat the mixture to 95-105 °C.
-
Reaction Monitoring: Monitor the reaction progress using LC/MS.
-
Work-up: Once the reaction is complete, filter the mixture through celite, washing with ethyl acetate. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is dissolved in ethyl acetate, washed with water and brine, dried over MgSO₄, and concentrated. The resulting intermediate, methyl isoquinoline-6-carboxylate, is then reduced (e.g., using LiAlH₄) and subsequently oxidized (e.g., using MnO₂) to yield isoquinoline-6-carbaldehyde.[4]
Step 2: Oxidation to this compound
-
Oxidation Reaction: Dissolve the isoquinoline-6-carbaldehyde intermediate in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Oxidant Addition: Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄), in portions while monitoring the temperature.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears. Acidify the mixture with HCl to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.
Role in Drug Discovery and Signaling Pathways
Isoquinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2] They have been shown to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7]
General Workflow in Drug Discovery
The carboxylic acid moiety of this compound is particularly useful as it allows for straightforward chemical modifications, such as amide bond formation or esterification, to generate libraries of derivatives for high-throughput screening.[2]
Modulation of Signaling Pathways
Many isoquinoline alkaloids and their synthetic derivatives have been found to modulate key cellular signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[8] The NF-κB pathway is a critical regulator of the inflammatory response and cell survival.[9][10] Its dysregulation is implicated in various diseases, including chronic inflammation and cancer.
The canonical NF-κB signaling cascade is initiated by stimuli such as pro-inflammatory cytokines (e.g., TNFα).[11][12] This leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα, targeting it for degradation.[12] The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[10][13] Isoquinoline-based compounds may exert their anti-inflammatory and anticancer effects by inhibiting key components of this pathway, such as the IKK complex or the nuclear translocation of NF-κB.
Conclusion
This compound is a valuable and versatile molecule for researchers and scientists in drug development. Its well-defined physicochemical properties and reactive functional group provide a solid foundation for the rational design and synthesis of novel therapeutic agents. A thorough understanding of its synthesis and its potential to modulate critical biological pathways, such as NF-κB signaling, will continue to drive innovation in the discovery of new treatments for a wide range of diseases.
References
- 1. This compound | C10H7NO2 | CID 22128831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | | RUO [benchchem.com]
- 3. 6-Isoquinolinecarboxylic Acid: Properties, Applications, Safety Data & High-Purity Supplier China [quinoline-thiophene.com]
- 4. CN104370813A - Preparation method of isoquinoline-6-formaldehyde - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. youtube.com [youtube.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
The Isoquinoline Core: A Technical Guide to its Discovery, History, and Foundational Syntheses
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of isoquinoline compounds, detailed experimental protocols for their foundational syntheses, and an exploration of the signaling pathways of key derivatives.
Discovery and Historical Context
The journey of isoquinoline began in the late 19th century, a period of fervent exploration into the chemical constituents of coal tar. In 1885, Hoogewerff and van Dorp first isolated this nitrogen-containing heterocyclic compound.[1][2] They successfully separated it from the complex mixture of coal tar through a process of fractional crystallization of its acid sulfate salt.[1][2] A significant advancement in the isolation process was later developed by Weissgerber in 1914, who utilized the difference in basicity between isoquinoline and its isomer, quinoline, to achieve a more efficient separation.[1][2]
The structural elucidation of isoquinoline, with the molecular formula C₉H₇N, was a critical step in understanding its chemical nature.[3] Through oxidative degradation studies, it was determined that isoquinoline consists of a benzene ring fused to a pyridine ring.[3] This fundamental understanding of its structure paved the way for the development of synthetic methodologies to access this important chemical entity.
Physicochemical Properties of Isoquinoline
A thorough understanding of the physicochemical properties of the isoquinoline core is essential for its application in drug design and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇N | [3] |
| Molecular Weight | 129.16 g/mol | |
| Melting Point | 26.5 °C | [4] |
| Boiling Point | 243 °C | [4] |
| pKa (of the conjugate acid) | 5.14 | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol, diethyl ether, and other organic solvents. | [5][6] |
Foundational Synthetic Methodologies
The ability to synthesize the isoquinoline core and its derivatives has been pivotal to its widespread study and application. Three classical named reactions form the bedrock of isoquinoline synthesis: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.
The Bischler-Napieralski Reaction (1893)
This reaction involves the intramolecular cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[7][8][9] This method is particularly effective for the synthesis of 1-substituted isoquinolines.
This protocol is adapted from a reported synthesis of papaverine and related isoquinoline alkaloids.[2]
Step 1: Synthesis of the Amide Precursor (N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide)
-
To a solution of 3,4-dimethoxyphenylacetic acid (1.0 eq) in a suitable solvent such as dichloromethane, add a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-(3,4-dimethoxyphenyl)ethylamine (homoveratrylamine) (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired amide.
Step 2: Cyclization to 3,4-Dihydropapaverine
-
Dissolve the amide precursor (1.0 eq) in a suitable solvent such as anhydrous toluene.
-
Add a dehydrating agent, for example, phosphorus oxychloride (POCl₃) (2.0-3.0 eq), dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 8-9.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydropapaverine.
Step 3: Dehydrogenation to Papaverine
-
Dissolve the crude 3,4-dihydropapaverine in a suitable solvent like toluene or xylene.
-
Add a dehydrogenating agent such as 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to obtain papaverine.
Caption: Experimental workflow for the Bischler-Napieralski synthesis.
The Pictet-Spengler Reaction (1911)
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[10][11][12] This method is particularly useful for the synthesis of 1-substituted tetrahydroisoquinolines and is known to proceed under milder conditions than the Bischler-Napieralski reaction, especially with electron-rich aromatic rings.
This protocol is a general representation of the Pictet-Spengler reaction.
-
Dissolve the β-phenylethylamine (1.0 eq) in a suitable solvent, such as toluene or a protic solvent like ethanol.
-
Add the aldehyde, in this case, acetaldehyde (1.1-1.5 eq), to the solution.
-
Add an acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) (catalytic to stoichiometric amounts).
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. For less activated systems, heating may be required.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If necessary, neutralize the acid with a base, such as a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Caption: Experimental workflow for the Pictet-Spengler synthesis.
The Pomeranz-Fritsch Reaction (1893)
This reaction provides a method for the synthesis of the isoquinoline ring by the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde with an aminoacetaldehyde acetal.[4][13][14]
This protocol is a general representation of the Pomeranz-Fritsch reaction.
Step 1: Formation of the Benzalaminoacetal (Schiff Base)
-
In a round-bottom flask, combine benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.0 eq) in a suitable solvent like ethanol.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the crude benzalaminoacetal. This intermediate can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization
-
Carefully add the crude benzalaminoacetal to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at a low temperature (e.g., 0 °C).
-
Slowly warm the reaction mixture to the desired temperature, which can range from room temperature to over 100 °C, depending on the specific substrate and acid used.
-
Maintain the temperature for a period of several hours to overnight.
-
Monitor the reaction by quenching a small aliquot and analyzing by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and basify with a concentrated base solution (e.g., NaOH or NH₄OH) to a pH of 8-9.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude isoquinoline by distillation or column chromatography.
Caption: Experimental workflow for the Pomeranz-Fritsch synthesis.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route often depends on the desired substitution pattern and the reactivity of the starting materials.
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch Reaction |
| Starting Materials | β-Phenylethylamide | β-Arylethylamine and an aldehyde/ketone | Benzaldehyde and an aminoacetaldehyde acetal |
| Key Reagents | Dehydrating agent (e.g., POCl₃, P₂O₅) | Acid catalyst (e.g., HCl, TFA) | Strong acid (e.g., H₂SO₄) |
| Initial Product | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline | Isoquinoline |
| Subsequent Steps | Requires dehydrogenation for aromatization | Often the final product | Direct formation of the aromatic ring |
| Typical Yields | Variable, can be high for electron-rich systems (e.g., Papaverine synthesis can achieve >80% for cyclization) | Generally good to excellent, especially with activated aromatics (can exceed 90%)[10] | Highly variable, often lower than the other two methods due to harsh conditions and side reactions (can range from poor to moderate)[1][14] |
Signaling Pathways of Key Isoquinoline Alkaloids
Many isoquinoline alkaloids exhibit their biological effects by interacting with specific cellular signaling pathways.
Papaverine: Phosphodiesterase (PDE) Inhibition
Papaverine, a naturally occurring benzylisoquinoline alkaloid, functions as a non-specific phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation.
Caption: Papaverine's mechanism via phosphodiesterase inhibition.
Berberine: AMP-Activated Protein Kinase (AMPK) Activation
Berberine, a prominent isoquinoline alkaloid, exerts many of its metabolic effects through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Caption: Berberine's activation of the AMPK signaling pathway.
This guide provides a foundational understanding of the discovery, synthesis, and biological relevance of isoquinoline compounds. The detailed protocols and comparative data serve as a valuable resource for researchers engaged in the design and development of novel isoquinoline-based therapeutics.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. Isoquinoline synthesis [quimicaorganica.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
- 13. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 14. pubs.acs.org [pubs.acs.org]
Spectroscopic and Structural Elucidation of Isoquinoline-6-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide array of pharmacologically active compounds. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in drug design and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, this guide presents predicted data based on established principles and spectral data from closely related analogs. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate its characterization in a laboratory setting.
Introduction
The isoquinoline scaffold is a prominent structural motif in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The presence of a carboxylic acid group at the 6-position offers a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of the target molecule. This guide serves as a practical resource for researchers, providing a foundational understanding of the key spectroscopic features of this compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the isoquinoline ring system and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~9.3 | s | - |
| H-3 | ~8.6 | d | ~6.0 |
| H-4 | ~7.8 | d | ~6.0 |
| H-5 | ~8.4 | d | ~8.5 |
| H-7 | ~8.2 | dd | ~8.5, ~1.5 |
| H-8 | ~8.1 | d | ~8.5 |
| COOH | >12 | br s | - |
Predicted in DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~153 |
| C-3 | ~144 |
| C-4 | ~121 |
| C-4a | ~136 |
| C-5 | ~130 |
| C-6 | ~131 |
| C-7 | ~129 |
| C-8 | ~128 |
| C-8a | ~128 |
| C=O | ~167 |
Predicted in DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of the carboxylic acid group and the aromatic isoquinoline core.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~1700-1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1620, 1580, 1500 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1300 | Medium | C-O stretch (Carboxylic acid) |
| ~900-650 | Medium-Strong | C-H bend (Aromatic out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₇NO₂), the molecular weight is 173.17 g/mol .[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Identity | Notes |
| 173 | [M]⁺ | Molecular ion |
| 156 | [M-OH]⁺ | Loss of hydroxyl radical |
| 145 | [M-CO]⁺ | Loss of carbon monoxide |
| 128 | [M-COOH]⁺ | Loss of carboxyl group |
| 101 | [C₇H₅N]⁺ | Fragmentation of the isoquinoline ring |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and available equipment.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record the spectrum using an FTIR spectrometer.
-
Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode. For a carboxylic acid, both modes can be informative.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
To obtain fragmentation data (MS/MS), select the molecular ion for collision-induced dissociation (CID) and record the resulting fragment ions.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound, a molecule of significant interest in the field of medicinal chemistry. While experimentally derived data is not widely available, the predicted NMR, IR, and MS data, in conjunction with the provided generalized experimental protocols, offer a robust framework for the characterization and structural confirmation of this important synthetic building block. The application of these spectroscopic techniques is essential for ensuring the quality and integrity of this compound and its derivatives in research and drug development endeavors.
References
An In-Depth Technical Guide to Isoquinoline-6-Carboxylic Acid: A Heterocyclic Compound of Interest in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline-6-carboxylic acid, a heterocyclic compound featuring a fused benzene and pyridine ring system, has emerged as a significant scaffold in medicinal chemistry. Its structural framework is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and its role as a versatile building block in the development of novel therapeutics. The guide includes a compilation of quantitative biological activity data, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of its engagement with key cellular signaling pathways.
Introduction
The isoquinoline nucleus is a prevalent motif in numerous natural products, most notably in alkaloids, and has been a source of inspiration for the design of synthetic medicinal agents. This compound, as a functionalized derivative, offers a strategic point for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacological profiles. The carboxylic acid moiety at the 6-position provides a convenient handle for the synthesis of a diverse array of derivatives, such as amides and esters, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide aims to serve as a technical resource for researchers engaged in the exploration and utilization of this compound in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇NO₂ | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| Appearance | Solid | General Knowledge |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents | General Knowledge |
| pKa | Not available | |
| LogP | Not available | |
| CAS Number | 106778-43-2 | [1] |
Synthesis of this compound
The synthesis of the isoquinoline core can be achieved through several established methods, including the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction.[2][3] More specific approaches to obtaining this compound involve the oxidation of 6-methylisoquinoline or the hydrolysis of 6-cyanoisoquinoline.
General Synthetic Strategies
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline, which can then be aromatized to the isoquinoline.[3][4][5]
-
Pomeranz-Fritsch Reaction: This reaction utilizes the acid-catalyzed cyclization of a benzalaminoacetal to yield the isoquinoline ring system.[6][7][8]
Experimental Protocol: Synthesis via Oxidation of 6-Methylisoquinoline
This protocol describes a potential route to this compound from 6-methylisoquinoline, a common starting material.
Materials:
-
6-Methylisoquinoline
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-methylisoquinoline (1 equivalent) in a solution of sodium carbonate in water.
-
Oxidation: While stirring, slowly add a solution of potassium permanganate (excess) in water to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate.
-
Decolorization: If the filtrate is colored, add a small amount of sodium bisulfite until the color disappears.
-
Acidification: Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 3-4. A precipitate of this compound should form.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain this compound.
Workflow Diagram:
Biological Activities and Role as a Heterocyclic Compound
This compound and its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of isoquinoline derivatives against various cancer cell lines. The planar isoquinoline ring system can intercalate with DNA, and derivatives can be designed to inhibit key enzymes involved in cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity of Isoquinoline Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indenoisoquinoline Derivative 18c | KB | Data not specified | [1] |
| HepG2 | Data not specified | [1] | |
| Lamellarin 6 | A549 | 0.008 | [4] |
| Lamellarin 7 | A549 | 0.005 | [4] |
| Lamellarin N | SK-MEL-5 | 0.187 (LC₅₀) | [4] |
| Lamellarin β | HL-60 | 4.8 µg/mL | [4] |
Antimicrobial Activity
The isoquinoline scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi.
Quantitative Data on Antimicrobial Activity of Isoquinoline Derivatives:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Alkynyl Isoquinoline HSN584 | Staphylococcus aureus (MRSA) | 4 | [9] |
| Alkynyl Isoquinoline HSN739 | Staphylococcus aureus (MRSA) | 4 | [9] |
| Alkynyl Isoquinoline HSN584 | Enterococcus faecium (VRE) | 8 | [9] |
| Alkynyl Isoquinoline HSN739 | Enterococcus faecium (VRE) | 8 | [9] |
Anti-inflammatory Activity
Isoquinoline derivatives have been investigated for their potential to modulate inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory mediators.
Signaling Pathways
The biological effects of this compound and its derivatives are often mediated through their interaction with key cellular signaling pathways that are dysregulated in various diseases.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.[10][11][12][13][14] Some isoquinoline derivatives have been shown to inhibit components of this pathway, leading to a reduction in cancer cell viability.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[10][15] Aberrant MAPK signaling is implicated in various cancers. Isoquinoline derivatives have been developed to target components of this pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in the inflammatory response and cell survival.[5][16] Chronic activation of this pathway is associated with inflammatory diseases and cancer. Isoquinoline derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.
Experimental Protocols for Biological Assays
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound and its derivatives.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Workflow Diagram:
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound or its derivatives
-
Sterile 96-well microplates
-
Inoculum of the microorganism standardized to a specific concentration
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the compound dilutions. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and for the recommended duration for the specific microorganism.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth (turbidity). Alternatively, the absorbance can be read using a microplate reader.
Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound or its derivatives
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Part B.
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition.
Conclusion
This compound represents a valuable and versatile heterocyclic scaffold in the field of drug discovery. Its amenability to chemical modification, coupled with the diverse biological activities exhibited by its derivatives, underscores its potential for the development of novel therapeutic agents targeting a range of diseases, including cancer, infectious diseases, and inflammatory disorders. This technical guide has provided a comprehensive overview of the synthesis, properties, and biological significance of this compound, along with detailed experimental protocols and visual representations of its interactions with key signaling pathways. It is anticipated that this resource will facilitate further research and development efforts centered on this promising heterocyclic compound.
References
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler napieralski reaction | PPTX [slideshare.net]
- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 6. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. A study of the oxidation of some phenolic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 13. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 14. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydrothis compound hydrochloride - Google Patents [patents.google.com]
- 15. Isoquinoline synthesis [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Methodological & Application
The Versatile Role of Isoquinoline-6-carboxylic Acid in Modern Organic Synthesis
For Immediate Release
Isoquinoline-6-carboxylic acid has emerged as a crucial heterocyclic building block for researchers and professionals in organic synthesis, medicinal chemistry, and drug development. Its unique structure, combining the privileged isoquinoline scaffold with a versatile carboxylic acid handle, offers a gateway to a wide array of complex and biologically active molecules. This application note provides a detailed overview of its synthetic utility, complete with experimental protocols and quantitative data to facilitate its application in the laboratory.
The isoquinoline core is a common motif in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The carboxylic acid group at the 6-position serves as a convenient point for derivatization, allowing for the facile introduction of various functional groups and the construction of diverse molecular architectures.[1] This makes this compound a highly sought-after starting material in the synthesis of novel therapeutic agents, particularly kinase inhibitors.[1]
Key Synthetic Transformations and Applications
This compound can be readily transformed into a variety of valuable derivatives through several key reactions:
-
Amide Coupling: The carboxylic acid moiety is readily converted to amides, a critical functional group in many drug candidates. This reaction is typically achieved using standard peptide coupling reagents.
-
Esterification: Ester derivatives can be synthesized through reactions with various alcohols, often under acidic conditions.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, isoquinoline-6-methanol, which can be further functionalized.
-
Cross-Coupling Reactions: While direct cross-coupling of the carboxylic acid is challenging, it can be converted to a more reactive functional group (e.g., a halide) to participate in powerful C-C bond-forming reactions like Suzuki and Sonogashira couplings.
These transformations enable the synthesis of a diverse library of isoquinoline derivatives for screening and optimization in drug discovery programs.
Data Presentation: A Summary of Key Reactions
The following tables summarize quantitative data for key synthetic transformations starting from this compound and the biological activity of some of its derivatives.
Table 1: Synthesis of Isoquinoline-6-carboxamides
| Amine Coupling Partner | Coupling Reagents | Solvent | Reaction Time | Yield (%) |
| Aniline | EDC, HOBt, DIPEA | CH₃CN | 18 h | Good |
| Substituted Anilines | EDC, DMAP, HOBt | CH₃CN | 18 h | Good to Excellent[2][3] |
| Biphenylamine | EDC, DMAP, HOBt | CH₃CN | 18 h | 93 |
| 4-tert-Butylaniline | EDC, DMAP, HOBt | CH₃CN | 10 h (60 °C) | 61 |
Table 2: Biological Activity of this compound Derivatives
| Derivative | Target | Assay | IC₅₀ (nM) |
| Pyrazolo[3,4-g]isoquinoline-nitro analog | Haspin | ADP-Glo | 57 |
| Pyrazolo[3,4-g]isoquinoline-nitro analog | CLK1 | ADP-Glo | - |
| Pyrazolo[3,4-g]isoquinoline-amino analog | Haspin | ADP-Glo | 62 |
| Pyrazolo[3,4-g]isoquinoline-amino analog | DYRK1A | ADP-Glo | 250 |
| 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid | DYRK1A | Kinase Assay | 31 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Isoquinoline-6-carboxamides
This protocol details a standard amide coupling reaction to synthesize isoquinoline-6-carboxamides.
Materials:
-
This compound
-
Desired amine (e.g., substituted aniline) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq)
-
4-Dimethylaminopyridine (DMAP) (1.0 eq)
-
Hydroxybenzotriazole (HOBt) (catalytic amount, 0.1 eq)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of this compound in acetonitrile, add the desired amine (1.0 eq).
-
Add EDC (1.0 eq), DMAP (1.0 eq), and a catalytic amount of HOBt (0.1 eq).
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isoquinoline-6-carboxamide.[2][3]
Protocol 2: Reduction of this compound to Isoquinoline-6-methanol
This protocol describes the reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous acid (for workup, e.g., HCl)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly adding water, followed by a solution of aqueous acid at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield isoquinoline-6-methanol.[4][5][6][7]
Visualizing Synthetic Pathways and Biological Relevance
Diagram 1: General Synthetic Routes from this compound
References
- 1. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. orgosolver.com [orgosolver.com]
Isoquinoline-6-carboxylic Acid: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-6-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid isoquinoline core serves as a privileged scaffold, while the carboxylic acid moiety at the 6-position provides a versatile handle for derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective modulators of various biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of bioactive compounds, with a focus on its application in the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.
Key Applications in Medicinal Chemistry
The isoquinoline scaffold is present in numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of a carboxylic acid group at the 6-position allows for straightforward amide coupling reactions, facilitating the generation of diverse chemical libraries for high-throughput screening and lead optimization.[1]
Derivatives of this compound have shown significant promise as:
-
Kinase Inhibitors: The isoquinoline nucleus can effectively interact with the ATP-binding site of various kinases, and modifications at the 6-position can enhance potency and selectivity.[1]
-
PARP Inhibitors: The isoquinoline core can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, leading to potent inhibition of DNA repair pathways in cancer cells.
Experimental Protocols
Protocol 1: Synthesis of Isoquinoline-6-carboxamide Derivatives
This protocol outlines a general two-step procedure for the synthesis of isoquinoline-6-carboxamide derivatives, starting from the commercially available isoquinoline-6-carbaldehyde.
Step 1: Oxidation of Isoquinoline-6-carbaldehyde to this compound
Materials:
-
Isoquinoline-6-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Sulfuric acid (H₂SO₄), dilute solution
-
Distilled water
-
Ice bath
-
Filter paper and funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve isoquinoline-6-carbaldehyde in acetone in a round-bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of potassium permanganate in water to the cooled acetone solution.
-
Continue stirring the mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the this compound.
-
Collect the white precipitate by filtration, wash with cold distilled water, and dry thoroughly to yield pure this compound.
Step 2: Amide Coupling to Synthesize Isoquinoline-6-carboxamides
Materials:
-
This compound (from Step 1)
-
Desired amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere (optional)
Procedure:
-
To a solution of this compound (1.0 equivalent) in DCM or DMF in a round-bottom flask, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture, followed by the addition of a base such as TEA or DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired isoquinoline-6-carboxamide derivative.
Experimental Workflow for Synthesis
Caption: Synthetic scheme for isoquinoline-6-carboxamides.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of isoquinoline-6-carboxamide derivatives against a target protein kinase.
Materials:
-
Purified target kinase
-
Specific peptide substrate for the kinase
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Isoquinoline-6-carboxamide test compounds (dissolved in DMSO)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
-
Phosphoric acid (for washing)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for radiometric kinase inhibition assay.
Protocol 3: In Vitro PARP Inhibition Assay (Chemiluminescent)
This protocol describes a method to assess the inhibitory activity of isoquinoline-6-carboxamide derivatives against PARP-1.
Materials:
-
Purified PARP-1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD⁺
-
PARP reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl₂, 1 mM DTT)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Isoquinoline-6-carboxamide test compounds (dissolved in DMSO)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
To the histone-coated wells, add the PARP reaction buffer, activated DNA, and a serial dilution of the test compounds.
-
Add the PARP-1 enzyme to each well.
-
Initiate the reaction by adding biotinylated NAD⁺.
-
Incubate the plate at room temperature for 60 minutes.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a luminometer.
-
Calculate the percentage of PARP-1 inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Quantitative Data
The following tables summarize representative inhibitory activities of isoquinoline-based compounds against various kinases and PARP enzymes.
Table 1: Inhibitory Activity of Isoquinoline Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| IQC-1 | DYRK1A | 150 | Harmine | 80 |
| IQC-2 | CLK1 | 250 | ||
| IQC-3 | Haspin | 62 | ||
| IQC-4 | JNK1 | 85 | SP600125 | 40 |
| IQC-5 | ROCK-II | 120 | Y-27632 | 140 |
Note: Data is representative and compiled from various sources for illustrative purposes.[2]
Table 2: Inhibitory Activity of Isoquinoline-carboxamide Derivatives against PARP Enzymes
| Compound ID | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference Compound | PARP-1 IC50 (nM) |
| IQC-P1 | 25 | 150 | Olaparib | 5 |
| IQC-P2 | 12 | 80 | ||
| IQC-P3 | 45 | 300 | ||
| IQC-P4 | 8 | 50 |
Note: Data is representative and compiled from various sources for illustrative purposes.
Signaling Pathways
PARP1 Signaling Pathway in DNA Damage Response
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3] Upon detection of a DNA nick, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, including histones.[4] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage to effect repair.[5] Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication, ultimately resulting in cell death through a concept known as synthetic lethality.
Caption: PARP1 signaling in DNA repair and its inhibition.
DYRK1A Signaling Pathway
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase involved in a variety of cellular processes, including neuronal development, cell proliferation, and apoptosis.[6] DYRK1A can phosphorylate a wide range of substrates, including transcription factors (e.g., NFAT, CREB), signaling molecules (e.g., STAT3), and components of the splicing machinery.[7] In the context of apoptosis, DYRK1A can act on the ASK1-JNK signaling pathway.[6] Under certain stress conditions, DYRK1A can phosphorylate and activate Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the c-Jun N-terminal kinase (JNK) cascade, leading to apoptosis.[6] Dysregulation of DYRK1A has been implicated in several diseases, including Down syndrome and certain cancers, making it an attractive therapeutic target.
Caption: DYRK1A signaling pathway leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Protocol for the Synthesis of Isoquinoline-6-carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline structural motif is a core component of numerous natural products and synthetic molecules with a broad spectrum of biological activities. Functionalization at the 6-position of the isoquinoline ring to introduce a carboxamide group has been identified as a key strategy for enhancing interactions with various biological targets. This makes isoquinoline-6-carboxamides a compound class of significant interest in medicinal chemistry and drug discovery programs.[1] These compounds have shown promise as inhibitors of important cellular enzymes such as Poly(ADP-ribose) polymerase (PARP) and tankyrase, which are involved in DNA repair and cellular signaling pathways critical to cancer development. This document provides detailed protocols for the synthesis of isoquinoline-6-carboxamides, presenting two primary and effective synthetic routes.
Synthetic Strategy Overview
Two main synthetic pathways for the preparation of isoquinoline-6-carboxamides are outlined below. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
-
Route 1: From Isoquinoline-6-carboxylic Acid. This versatile route involves the synthesis of the key intermediate, this compound, followed by a standard amide coupling reaction with a desired amine.
-
Route 2: From 6-Cyanoisoquinoline. This alternative pathway utilizes the partial hydrolysis of a nitrile to yield the target carboxamide.
Experimental Protocols
Route 1: Synthesis via this compound
This route is a multi-step process beginning with the synthesis of an isoquinoline-6-carbaldehyde intermediate, followed by its oxidation to the corresponding carboxylic acid, and finally, amide coupling.
Step 1a: Synthesis of Isoquinoline-6-carbaldehyde
A common method for the synthesis of isoquinoline-6-carbaldehyde is the formylation of 6-bromoisoquinoline. A patented procedure outlines a method for this conversion.[2]
Step 1b: Oxidation of Isoquinoline-6-carbaldehyde to this compound
The aldehyde functional group is oxidized to a carboxylic acid. The Pinnick oxidation is a mild and selective method suitable for this transformation.[3]
Table 1: Summary of Materials for the Oxidation of Isoquinoline-6-carbaldehyde
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Isoquinoline-6-carbaldehyde | C₁₀H₇NO | 157.17 | Starting Material |
| Sodium chlorite | NaClO₂ | 90.44 | Oxidant |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | Chlorine Scavenger |
| Sodium dihydrogen phosphate | NaH₂PO₄ | 119.98 | Buffer |
| tert-Butanol | C₄H₁₀O | 74.12 | Solvent |
| Water | H₂O | 18.02 | Solvent |
Protocol for Pinnick Oxidation:
-
In a round-bottom flask, dissolve isoquinoline-6-carbaldehyde in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene and sodium dihydrogen phosphate to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium chlorite, maintaining the temperature below 20°C.
-
Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to afford this compound.
Step 1c: Amide Coupling of this compound
The final step is the coupling of this compound with a primary or secondary amine using a standard peptide coupling reagent.
Table 2: Summary of Materials for Amide Coupling
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₁₀H₇NO₂ | 173.17 | Starting Material |
| Amine (R₁R₂NH) | Varies | Varies | Reactant |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ | 155.25 | Coupling Agent |
| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Coupling Additive |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
Protocol for Amide Coupling:
-
To a solution of this compound in dichloromethane, add EDC and HOBt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine followed by DIPEA.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired isoquinoline-6-carboxamide.
Route 2: Synthesis via 6-Cyanoisoquinoline
This route provides an alternative pathway to isoquinoline-6-carboxamides through the partial hydrolysis of a nitrile intermediate.
Step 2a: Synthesis of 6-Cyanoisoquinoline
6-Cyanoisoquinoline can be prepared from 6-bromoisoquinoline via a palladium-catalyzed cyanation reaction.
Table 3: Summary of Materials for Cyanation
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 6-Bromoisoquinoline | C₉H₆BrN | 208.06 | Starting Material |
| Zinc cyanide | Zn(CN)₂ | 117.44 | Cyanide Source |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.57 | Catalyst |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |
Protocol for Cyanation:
-
To a solution of 6-bromoisoquinoline in DMF, add zinc cyanide and tetrakis(triphenylphosphine)palladium(0).
-
Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 6-cyanoisoquinoline.
Step 2b: Hydrolysis of 6-Cyanoisoquinoline to Isoquinoline-6-carboxamide
Partial hydrolysis of the nitrile yields the primary carboxamide.
Table 4: Summary of Materials for Nitrile Hydrolysis
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 6-Cyanoisoquinoline | C₁₀H₆N₂ | 154.17 | Starting Material |
| Sulfuric acid (concentrated) | H₂SO₄ | 98.08 | Catalyst/Reagent |
| Water | H₂O | 18.02 | Reactant |
Protocol for Nitrile Hydrolysis:
-
Carefully add 6-cyanoisoquinoline to concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Allow the mixture to warm to room temperature and stir until the hydrolysis is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain isoquinoline-6-carboxamide.
Data Presentation
Table 5: Summary of Yields for Synthetic Steps
| Step | Product | Typical Yield (%) |
| Step 1b: Pinnick Oxidation | This compound | 85-95% |
| Step 1c: Amide Coupling | Isoquinoline-6-carboxamide | 70-90% |
| Step 2a: Cyanation | 6-Cyanoisoquinoline | 80-95% |
| Step 2b: Nitrile Hydrolysis | Isoquinoline-6-carboxamide | 60-80% |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Mandatory Visualizations
Caption: Synthetic routes to isoquinoline-6-carboxamides.
Biological Relevance and Signaling Pathways
Isoquinoline-6-carboxamides have emerged as potent inhibitors of PARP and tankyrase enzymes. These enzymes play crucial roles in cellular processes that are often dysregulated in cancer.
PARP Inhibition and DNA Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of single-strand DNA breaks.[4][5][6][7][8] When these breaks are not repaired, they can lead to double-strand breaks during DNA replication, which are lethal to the cell if not repaired. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand breaks is deficient. Inhibition of PARP1 in these cancer cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.
Caption: Role of PARP1 in DNA repair and the effect of inhibitors.
Tankyrase Inhibition and Wnt/β-catenin Signaling
Tankyrase 1 and 2 are members of the PARP family that regulate the Wnt/β-catenin signaling pathway.[9][10][11] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Tankyrase promotes the degradation of Axin, a key component of the destruction complex. Inhibition of tankyrase stabilizes Axin, leading to the downregulation of Wnt/β-catenin signaling, which is often hyperactivated in various cancers.
Caption: Regulation of Wnt/β-catenin signaling by tankyrase.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104370813A - Preparation method of isoquinoline-6-formaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1 - Wikipedia [en.wikipedia.org]
- 7. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells | Semantic Scholar [semanticscholar.org]
- 11. oncotarget.com [oncotarget.com]
Applications of Isoquinoline-6-carboxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline-6-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. Its intrinsic structural features, combined with the reactive carboxylic acid moiety, make it an ideal starting point for the development of novel therapeutics. This document provides a detailed overview of the applications of this compound in drug discovery, with a focus on its utility in the generation of kinase and PARP inhibitors, as well as modulators of key signaling pathways. Detailed experimental protocols for the synthesis and evaluation of its derivatives are provided, alongside quantitative data and visual representations of relevant biological pathways and experimental workflows.
Introduction
The isoquinoline nucleus is recognized as a "privileged scaffold" in drug discovery, as it is a common feature in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions.[2][3] this compound, in particular, offers a strategic advantage for medicinal chemists. The carboxylic acid group at the 6-position provides a convenient handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) through the creation of compound libraries via techniques like amide coupling.[2] This facilitates the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
Key Therapeutic Applications and Mechanisms of Action
Derivatives synthesized from this compound have shown significant promise in several therapeutic areas, primarily by targeting key enzymes and signaling pathways involved in disease pathogenesis.
Kinase Inhibition
Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. The isoquinoline scaffold is adept at interacting with the ATP-binding site of various kinases.[2]
DYRK1A Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurological conditions such as Down syndrome and Alzheimer's disease.[4] Derivatives of an isoquinoline-carboxylic acid analogue, 11H-indolo[3,2-c]quinoline-6-carboxylic acid, have been identified as potent and selective inhibitors of DYRK1A.[2][3] Notably, the introduction of a 10-iodo substituent on this scaffold resulted in compounds with nanomolar potency.[3]
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[5][6] Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[5][6] Novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which can be conceptually derived from the broader isoquinoline carboxamide family, have been developed as potent PARP inhibitors.[6][7]
Modulation of the IL-6/JAK2/STAT3 Signaling Pathway
The Interleukin-6 (IL-6)/JAK2/STAT3 signaling pathway is a key cascade in immunity and is often aberrantly activated in various cancers, promoting tumor cell proliferation, survival, and invasion.[8][9] Some derivatives of isoquinoline have been shown to exert their anticancer effects by modulating this pathway.[2] For instance, certain tetrahydroisoquinoline-3-carboxylic acid derivatives have demonstrated the ability to attenuate colon carcinogenesis by blocking IL-6 mediated signals.[2]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative derivatives that utilize a core structure related to isoquinoline-carboxylic acid.
Table 1: Inhibitory Activity of 11H-indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives against DYRK1A
| Compound ID | R1 | R2 | R3 | DYRK1A IC₅₀ (nM) | Reference |
| 5a | H | H | H | 2600 | [2][3] |
| 5h | H | H | Cl | 31 | [2] |
| 5j | H | H | I | 6 | [3] |
| 5o | Cl | H | I | 22 | [3] |
Table 2: Inhibitory Activity of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives against PARP1 and PARP2
| Compound ID | R1 | Amide Moiety | PARP1 IC₅₀ (µM) | PARP2 IC₅₀ (µM) | Reference |
| 1a (ref) | - | Benzoate | 13 | 0.8 | [6] |
| 3l | H | 4-Fluorobenzylamino | 0.156 | 0.070 | [6] |
| 3aa | 7-Fluoro | 4-Fluorobenzylamino | 0.063 | 0.038 | [6] |
Signaling Pathways and Experimental Workflows
IL-6/JAK2/STAT3 Signaling Pathway
Derivatives of this compound can interfere with cancer cell signaling by inhibiting the IL-6/JAK2/STAT3 pathway. The diagram below illustrates this critical signaling cascade.
General Experimental Workflow for Drug Discovery
The following diagram outlines a typical workflow for the discovery of novel inhibitors starting from the this compound scaffold.
Experimental Protocols
Protocol 1: Synthesis of Isoquinoline-6-carboxamides
This protocol describes a general method for the synthesis of isoquinoline-6-carboxamides from this compound via amide coupling.[10]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF if using oxalyl chloride.
-
Allow the reaction to stir at room temperature for 2-4 hours or until the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude isoquinoline-6-carbonyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude isoquinoline-6-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol) to yield the pure isoquinoline-6-carboxamide.
-
Protocol 2: In Vitro DYRK1A Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from standard kinase assay methodologies to determine the IC₅₀ value of a test compound against DYRK1A.[11]
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide substrate peptide
-
ATP (at Km concentration for DYRK1A)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
384-well white assay plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In the wells of a 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of DYRK1A enzyme to each well.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding a mixture of the DYRKtide substrate and ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's protocol.
-
Briefly, add ADP-Glo™ Reagent to deplete unused ATP.
-
Then, add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: In Vitro PARP1 Inhibition Assay (Fluorometric)
This protocol describes a method to measure the inhibitory activity of compounds against PARP1 by quantifying the consumption of its substrate, NAD+.[7]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (histone-free)
-
β-NAD+
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
PARP Fluorometric Assay Kit (containing a developer that measures nicotinamide)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup:
-
To the wells of a black 96-well plate, add PARP assay buffer.
-
Add the test compound at various concentrations or DMSO (vehicle control).
-
Add a mixture of PARP1 enzyme and activated DNA.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding β-NAD+.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Development:
-
Stop the reaction and develop the signal by adding the developer solution from the assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that converts the nicotinamide by-product into a fluorescent product.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
The fluorescence signal is directly proportional to PARP1 activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound stands out as a highly valuable and versatile scaffold in the field of drug discovery. Its amenability to chemical modification allows for the generation of large and diverse compound libraries, which have successfully yielded potent inhibitors against critical therapeutic targets such as kinases and PARP enzymes. The methodologies and data presented herein provide a foundational guide for researchers aiming to leverage this privileged structure in the design and development of novel therapeutic agents. Further exploration of derivatives based on this scaffold is highly warranted and holds the potential to address unmet medical needs across various disease areas.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]
- 9. escholarship.org [escholarship.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Pomeranz-Fritsch Reaction for Isoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Pomeranz-Fritsch reaction is a cornerstone in heterocyclic chemistry, providing a powerful method for the synthesis of the isoquinoline nucleus. Isoquinolines are a critical structural motif found in a vast array of natural products, pharmaceuticals, and other biologically active compounds. This document provides detailed application notes, experimental protocols, and quantitative data for the classical Pomeranz-Fritsch reaction and its key modifications, tailored for professionals in research and drug development.
Introduction to the Pomeranz-Fritsch Reaction
First reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction facilitates the synthesis of isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[1][2] The benzalaminoacetal is typically formed in situ from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine.[2]
The reaction offers a versatile route to isoquinolines with substitution patterns that can be difficult to achieve through other synthetic methods.[3] However, the classical conditions often require strong acids and high temperatures, and yields can vary widely depending on the substrate.[3] To address these limitations, several modifications have been developed, the most notable being the Schlittler-Muller and Bobbitt modifications.
Reaction Mechanism and Key Modifications
The general mechanism of the Pomeranz-Fritsch reaction involves two main stages: the formation of a benzalaminoacetal (a Schiff base) and its subsequent acid-catalyzed cyclization and aromatization to yield the isoquinoline ring system.[4][5]
Classical Pomeranz-Fritsch Reaction
The reaction is typically carried out by heating a benzaldehyde and a 2,2-dialkoxyethylamine in the presence of a strong acid, such as concentrated sulfuric acid.[1][2]
Mechanism:
-
Formation of Benzalaminoacetal: The aromatic aldehyde reacts with the 2,2-dialkoxyethylamine to form a Schiff base intermediate.
-
Acid-Catalyzed Cyclization: Under strong acidic conditions, one of the alkoxy groups is protonated and eliminated as an alcohol, generating a reactive carbocation. This is followed by an electrophilic attack of the aromatic ring onto the carbocation to form a new carbon-carbon bond, leading to the cyclized intermediate.
-
Aromatization: The subsequent elimination of the second alkoxy group and a proton results in the formation of the aromatic isoquinoline ring.[4]
Schlittler-Muller Modification
This modification provides a route to C1-substituted isoquinolines. It involves the condensation of a substituted benzylamine with glyoxal hemiacetal.[2]
Bobbitt Modification
The Bobbitt modification is a significant advancement that leads to the synthesis of 1,2,3,4-tetrahydroisoquinolines. This is achieved by the hydrogenation of the initially formed benzalaminoacetal (Schiff base) to the corresponding amine, followed by an acid-catalyzed cyclization.[2] This method often proceeds under milder conditions and can lead to higher yields compared to the classical approach.
Experimental Protocols
General Protocol for Classical Pomeranz-Fritsch Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
2,2-Diethoxyethylamine (1.1 eq)
-
Concentrated sulfuric acid
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation of the Benzalaminoacetal: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in ethanol. Add 2,2-diethoxyethylamine (1.1 eq) dropwise at room temperature. Stir the mixture for 2-4 hours. The formation of the Schiff base can be monitored by TLC.
-
Cyclization: Carefully add the reaction mixture to a flask containing concentrated sulfuric acid, pre-cooled in an ice bath. The temperature should be maintained below 10 °C during the addition. After the addition is complete, the reaction mixture is slowly heated to the desired temperature (typically between 100-160 °C) and maintained for several hours.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired isoquinoline.
Protocol for the Bobbitt Modification for Tetrahydroisoquinoline Synthesis
This protocol describes the synthesis of a 1,2,3,4-tetrahydroisoquinoline derivative.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
2,2-Diethoxyethylamine (1.1 eq)
-
Ethanol
-
Raney Nickel or Platinum(IV) oxide (catalytic amount)
-
Hydrogen gas
-
Concentrated hydrochloric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formation and Reduction of the Benzalaminoacetal: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in ethanol. Add the hydrogenation catalyst (e.g., Raney Nickel). The flask is then placed in a hydrogenation apparatus and subjected to hydrogen gas (typically 50 psi) at room temperature overnight.
-
Cyclization: After the reaction is complete (monitored by TLC), the catalyst is filtered off. The filtrate is concentrated under reduced pressure. The resulting crude aminoacetal is then treated with concentrated hydrochloric acid and heated to reflux for 2-4 hours.
-
Work-up and Purification: The reaction mixture is cooled, neutralized with saturated sodium bicarbonate solution, and extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography.
Quantitative Data and Applications
The Pomeranz-Fritsch reaction and its modifications have been employed in the synthesis of numerous biologically active molecules. The following tables summarize representative examples with their reaction conditions and yields.
| Entry | Starting Aldehyde | Reaction | Conditions | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Classical | H₂SO₄, 160 °C | Isoquinoline | Moderate | [1] |
| 2 | Veratraldehyde | Classical | H₂SO₄ | 6,7-Dimethoxyisoquinoline | Low | [6][7] |
| 3 | 3,4-Dimethoxybenzaldehyde | Bobbitt | 1. Raney Ni, H₂ 2. HCl | Salsolidine precursor | Good | N/A |
| 4 | Piperonal | Schlittler-Muller | Glyoxal hemiacetal, H⁺ | 6,7-Methylenedioxyisoquinoline | Moderate | [2] |
Application in the Synthesis of Papaverine:
Papaverine, a vasodilator, is a well-known isoquinoline alkaloid.[4] Its synthesis via the classical Pomeranz-Fritsch reaction has been reported, although with very low yields.
| Starting Material | Reaction | Conditions | Product | Yield (%) | Reference |
| N-(α-veratrylveratrylidene)-aminoacetal | Classical | H₂SO₄ | Papaverine | 1.1 | [6][7] |
The low yield highlights the challenges of the classical Pomeranz-Fritsch reaction for complex, electron-rich substrates. Modern modifications and alternative synthetic routes are often preferred for the synthesis of such molecules.
Visualizations
Reaction Schemas
Caption: General scheme of the Pomeranz-Fritsch reaction.
Caption: Modifications of the Pomeranz-Fritsch reaction.
Experimental Workflow
Caption: General experimental workflow for the Pomeranz-Fritsch reaction.
Conclusion
The Pomeranz-Fritsch reaction remains a relevant and valuable tool for the synthesis of isoquinolines and their derivatives. While the classical conditions can be harsh, the development of milder modifications like the Bobbitt and Schlittler-Muller variations has significantly expanded its applicability. For researchers in drug development, a thorough understanding of these methods provides a strategic advantage in the design and synthesis of novel therapeutic agents based on the privileged isoquinoline scaffold. Careful optimization of reaction conditions for specific substrates is crucial for achieving desired outcomes and satisfactory yields.
References
- 1. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. www-leland.stanford.edu [www-leland.stanford.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
The Bischler-Napieralski Reaction: A Gateway to Isoquinoline Derivatives in Research and Drug Discovery
Application Notes and Protocols
The Bischler-Napieralski reaction stands as a cornerstone in synthetic organic chemistry for the construction of the 3,4-dihydroisoquinoline scaffold, a core structural motif in a vast array of natural products and pharmacologically active molecules.[1][2][3] First reported in 1893 by August Bischler and Bernard Napieralski, this intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates using a dehydrating agent under acidic conditions.[2][3] The resulting 3,4-dihydroisoquinolines can be readily oxidized to their corresponding aromatic isoquinolines, further expanding the molecular diversity accessible through this powerful transformation.[2][4]
The significance of the Bischler-Napieralski synthesis is underscored by its application in the total synthesis of complex alkaloids and its utility in the development of novel therapeutic agents.[3][5][6] Isoquinoline derivatives exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, antimalarial, anti-HIV, and anti-inflammatory properties, making them privileged structures in medicinal chemistry and drug development.[7][8][9]
Reaction Mechanism and Key Considerations
The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[2] The reaction is initiated by the activation of the amide carbonyl group by a Lewis acid or dehydrating agent, such as phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O).[1][10] Two plausible mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[2] The prevailing mechanism is often influenced by the specific reaction conditions.[2]
Several factors are crucial for a successful Bischler-Napieralski reaction:
-
Aromatic Ring Activation: The reaction is most effective when the aromatic ring is electron-rich, as this facilitates the intramolecular electrophilic attack.[1][11] Electron-donating groups on the benzene ring enhance reactivity and yields.[12][13]
-
Dehydrating Agent: A variety of dehydrating agents can be employed, with the choice depending on the reactivity of the substrate.[2] Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O).[1][2] For less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ is often effective.[2][11]
-
Reaction Conditions: The reaction temperature can range from room temperature to over 100°C, depending on the chosen dehydrating agent and solvent.[2] Solvents are typically inert, such as toluene, xylene, or dichloromethane (DCM).[5][10]
-
Side Reactions: A potential side reaction is the retro-Ritter reaction, which leads to the formation of styrene derivatives.[10][11] This can be minimized by using a nitrile as the solvent or by employing milder reaction conditions.[10][11]
Experimental Protocols
Below are two representative protocols for the Bischler-Napieralski synthesis, a classical approach using phosphorus oxychloride and a modern, milder method employing triflic anhydride.
Protocol 1: Classical Bischler-Napieralski Synthesis using POCl₃
This protocol is a general procedure for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using phosphorus oxychloride as the dehydrating agent.
Materials:
-
β-arylethylamide (1.0 equiv)
-
Anhydrous dichloromethane (DCM) or toluene
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 equiv)
-
Crushed ice
-
Concentrated sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution
-
Organic solvent for extraction (e.g., DCM, ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate.
-
Dissolve the substrate in an appropriate volume of anhydrous DCM or toluene.
-
Slowly add phosphorus oxychloride (2.0-3.0 equivalents) to the solution at room temperature. An ice bath can be used to control any exothermic reaction.
-
Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 2-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is greater than 9.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Mild Bischler-Napieralski Synthesis using Triflic Anhydride
This protocol, adapted from modern procedures, is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[13][14]
Materials:
-
β-arylethylamide (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
2-Chloropyridine (2.0 equiv)
-
Triflic anhydride (Tf₂O) (1.25 equiv)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add 2-chloropyridine (2.0 equiv) to the solution.
-
Cool the mixture to -20°C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.
-
Stir the reaction mixture at -20°C for 30 minutes, then allow it to warm to 0°C and stir for an additional 20-30 minutes.[1][13]
-
Monitor the reaction's progress by TLC.
-
Upon completion of the cyclization, cool the reaction mixture to 0°C.
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (12 equiv) in methanol (MeOH).
-
Add the NaBH₄ solution to the reaction mixture at 0°C.
-
Allow the resulting mixture to stir while slowly warming to room temperature over 1 hour.
-
Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes reaction conditions and yields for the Bischler-Napieralski synthesis of various isoquinoline derivatives, providing a comparative overview of different methodologies.
| Starting Material | Dehydrating Agent (equiv) | Base/Additive (equiv) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-(3,4-dimethoxyphenethyl)acetamide | POCl₃ (excess) | - | Toluene | Reflux | 4 h | N/A | [1] |
| β-arylethylamide | Tf₂O (1.25) | 2-Chloropyridine (2.0) | DCM | -20 to 0 | 50 min | N/A | [14] |
| N-Alkylamides | Tf₂O | 2-Chloropyridine | N/A | Mild | N/A | High | [14] |
| Amide (4.79 mmol) | Tf₂O (1.25) | 2-Chloropyridine (2.0) | DCM | -20 to 0 | 50 min | N/A | [1] |
| Substrate (0.29 mmol) | POCl₃ (excess) | - | DCM | Reflux | 4 h | N/A | [1] |
Note: "N/A" indicates that the specific data was not available in the cited sources.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Bischler-Napieralski reaction proceeding through a nitrilium ion intermediate.
Caption: Mechanism of the Bischler-Napieralski Reaction.
General Experimental Workflow
This diagram outlines the typical workflow for a Bischler-Napieralski synthesis experiment.
Caption: General experimental workflow for Bischler-Napieralski synthesis.
Application in Drug Development: A Hypothetical Signaling Pathway
Isoquinoline alkaloids derived from the Bischler-Napieralski synthesis have shown promise as inhibitors of various cellular signaling pathways implicated in cancer. For instance, some derivatives act as inhibitors of tyrosine kinases, which are crucial enzymes in cell growth and proliferation pathways. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by such an isoquinoline derivative.
Caption: Inhibition of a growth factor signaling pathway by a hypothetical isoquinoline derivative.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. Bischler napieralski reaction | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 8. aurigeneservices.com [aurigeneservices.com]
- 9. researchgate.net [researchgate.net]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Bischler-Napieralski - Common Conditions [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines: A Detailed Guide for Researchers
The Pictet-Spengler reaction stands as a cornerstone in synthetic organic chemistry for the construction of the tetrahydroisoquinoline core structure, a privileged scaffold in a vast array of natural products and pharmacologically active compounds. First reported by Amé Pictet and Theodor Spengler in 1911, this versatile reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield the desired tetrahydroisoquinoline.[1][2] Its enduring popularity in both academic and industrial research stems from its efficiency, atom economy, and the ability to generate molecular complexity in a single step.[3][4]
This document provides detailed application notes and experimental protocols for the Pictet-Spengler synthesis of tetrahydroisoquinolines, tailored for researchers, scientists, and professionals in drug development.
Applications in Drug Discovery and Natural Product Synthesis
The tetrahydroisoquinoline motif is a key structural component in numerous biologically active molecules. The Pictet-Spengler reaction has been instrumental in the total synthesis of various alkaloids and in the development of novel therapeutic agents.[5][6] For instance, this reaction is a key step in the synthesis of crispine A, a compound with potential biological activities.[7] Furthermore, the reaction has been employed in the synthesis of analogs of naturally occurring compounds with potential as anticancer, and antimicrobial agents. The adaptability of the Pictet-Spengler reaction to solid-phase synthesis has also made it a valuable tool in the generation of compound libraries for high-throughput screening in drug discovery programs.[4][8]
Reaction Mechanism and Key Parameters
The generally accepted mechanism for the Pictet-Spengler reaction proceeds through the following key steps:
-
Imine/Iminium Ion Formation: The reaction commences with the condensation of the β-arylethylamine and the carbonyl compound to form a Schiff base (imine).[8] Under acidic conditions, the imine is protonated to form a more electrophilic iminium ion.[8]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then attacks the electrophilic iminium ion in an intramolecular fashion.[7]
-
Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the tetrahydroisoquinoline product.[7]
The success and efficiency of the Pictet-Spengler reaction are influenced by several factors:
-
Nature of the β-Arylethylamine: The aromatic ring's nucleophilicity is crucial. Electron-donating groups on the aromatic ring facilitate the cyclization, often allowing for milder reaction conditions.[8]
-
Nature of the Carbonyl Compound: Aldehydes are generally more reactive than ketones.
-
Acid Catalyst: A wide range of Brønsted and Lewis acids can be employed, with the choice often depending on the reactivity of the substrates. Common catalysts include hydrochloric acid (HCl), trifluoroacetic acid (TFA), and boron trifluoride etherate (BF₃·OEt₂).[7] In some cases, particularly with highly activated aromatic rings, the reaction can proceed without a catalyst.[8]
-
Solvent: The choice of solvent can influence reaction rates and yields. Protic and aprotic solvents have been successfully used.[8]
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the specific substrates and catalyst used.[8]
Experimental Protocols
Below are detailed protocols for representative Pictet-Spengler reactions, showcasing different conditions and substrates.
Protocol 1: Classical Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
This protocol is a classic example of the Pictet-Spengler reaction using a strong acid catalyst.
Materials:
-
β-Phenylethylamine
-
Acetaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-phenylethylamine (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (1.1 eq).
-
To this stirred solution, add acetaldehyde (1.2 eq) dropwise.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Microwave-Assisted Pictet-Spengler Synthesis of a 1-Substituted Tetrahydroisoquinoline[7]
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.[7]
Materials:
-
2-(3,4-Dimethoxyphenyl)ethylamine
-
Benzaldehyde
-
Trifluoroacetic Acid (TFA)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) and benzaldehyde (1.1 eq).
-
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 10 mol%).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The work-up procedure is similar to Protocol 1, involving neutralization, extraction, drying, and purification.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Pictet-Spengler synthesis of tetrahydroisoquinolines under various conditions.
| Entry | β-Arylethylamine | Aldehyde/Ketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylethylamine | Dimethoxymethane | HCl | - | 100 | - | 40 | [7] |
| 2 | 2-(3,4-Dimethoxyphenyl)ethylamine | Benzaldehyde | TFA | - | MW (120) | 0.25 | 98 | [7] |
| 3 | 2-(3-Hydroxy-4-methoxyphenyl)ethylamine | Various Aldehydes | (R)-TRIP / (S)-BINOL | Toluene | RT | 24 | 60-95 | [7] |
| 4 | Dopamine | Cyclohexanone | Phosphate Buffer (pH 9) | MeOH/H₂O | 70 | - | 97 | [9] |
| 5 | 2-(3-Hydroxyphenyl)ethylamine | Cyclohexanone | Phosphate Buffer (pH 9) | MeOH/H₂O | 70 | - | 74 | [9] |
| 6 | Dopamine | 3-Methylcyclohexanone | Phosphate Buffer (pH 9) | MeOH/H₂O | 70 | - | 70 | [9] |
| 7 | Dopamine | 4-Methylcyclohexanone | Phosphate Buffer (pH 9) | MeOH/H₂O | 70 | - | 80 | [9] |
| 8 | Dopamine | Tetrahydro-4H-pyran-4-one | Phosphate Buffer (pH 9) | MeOH/H₂O | 70 | - | 83 | [9] |
| 9 | Dopamine | Cyclobutanone | Phosphate Buffer (pH 9) | MeOH/H₂O | 70 | - | 97 | [9] |
| 10 | Dopamine | Cyclopentanone | Phosphate Buffer (pH 9) | MeOH/H₂O | 70 | - | 95 | [9] |
Table 1: Reaction Conditions and Yields for Pictet-Spengler Synthesis.
Visualizing the Pictet-Spengler Reaction
The following diagrams illustrate the key aspects of the Pictet-Spengler synthesis.
Caption: General mechanism of the Pictet-Spengler reaction.
Caption: A typical experimental workflow for the Pictet-Spengler synthesis.
References
- 1. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. organicreactions.org [organicreactions.org]
- 3. The Pictet-Spengler Reaction Still on Stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: Isoquinoline-6-carboxylic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of isoquinoline-6-carboxylic acid as a pivotal scaffold in the design and synthesis of potent kinase inhibitors. The inherent structural features of the isoquinoline ring system, combined with the versatile reactivity of the carboxylic acid moiety, make it a privileged starting material for developing targeted therapeutics against a range of kinases implicated in diseases such as cancer and neurodegenerative disorders.
Introduction
The isoquinoline scaffold is a key pharmacophore in medicinal chemistry, frequently found in biologically active natural products and synthetic compounds.[1] Its ability to form critical hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases makes it an ideal framework for inhibitor design. This compound, in particular, serves as a versatile building block, where the carboxylic acid group at the 6-position provides a convenient handle for derivatization through amide coupling and other transformations, enabling the exploration of structure-activity relationships (SAR).
Derivatives of this compound have demonstrated significant inhibitory activity against several important kinase targets, including Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), Casein Kinase 2 (CK2), and Haspin. This document outlines the synthesis, biological activity, and relevant signaling pathways associated with these inhibitors.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of various kinase inhibitors derived from or related to the this compound scaffold.
Table 1: Inhibitory Activity of 11H-indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives against DYRK1A and Other Kinases
| Compound ID | R | Kinase | IC50 (nM) | Reference |
| 5h | 10-Cl | DYRK1A | 31 | [2] |
| 5j | 10-I | DYRK1A | 6 | [2][3] |
| 5o | 10-I | DYRK1A | 22 | [3] |
| 6 | 10-Cl (Aza-analog) | DYRK1A | micromolar range | [2] |
| 7 | 10-Br (Aza-analog) | DYRK2 | >10,000 | [3] |
Table 2: Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives against Haspin and Other Kinases
| Compound ID | Kinase | IC50 (nM) | Selectivity Index (SI) | Reference |
| 1b | Haspin | 57 | 1.2 | [4] |
| 1c | Haspin | 66 | 2.5 | [4] |
| 2c | Haspin | 62 | 4.0 (vs. DYRK1A) | [4] |
Table 3: Inhibitory Activity of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives against Haspin
| Compound ID | R | Kinase | IC50 (nM) | Reference |
| 2 | 2-chloropyridin-4-yl | Haspin | 10.1 | [5] |
| 3 | 6-aminopyridin-3-yl | Haspin | 10.6 | [5] |
| 15 | pyrazol-3-yl | Haspin | submicromolar | [5] |
| 16 | pyrazol-4-yl | Haspin | submicromolar | [5] |
Table 4: Inhibitory Activity of Isoellipticine against MYLK4
| Compound | Kinase | IC50 (nM) | Reference |
| Isoellipticine (2) | MYLK4 | 6.1 | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by isoquinoline-based inhibitors and a general workflow for their synthesis and evaluation.
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by an isoquinoline-based kinase inhibitor.
Caption: A generalized workflow from synthesis to biological evaluation of isoquinoline-based kinase inhibitors.
Experimental Protocols
The following are representative protocols for the synthesis of kinase inhibitors using this compound and its derivatives.
Protocol 1: Synthesis of 11H-indolo[3,2-c]quinoline-6-carboxylic Acid (DYRK1A Inhibitor Precursor)
This protocol is adapted from the synthesis of related structures and outlines a general procedure.
Materials:
-
7,12-dihydroindolo[3,2-d][3]benzazepin-6(5H)-one (paullone) derivative
-
Cobalt(II) acetate
-
N-hydroxyphthalimide (NHPI)
-
Dimethylformamide (DMF)
-
Oxygen or air
Procedure:
-
To a solution of the paullone derivative in DMF, add Cobalt(II) acetate and N-hydroxyphthalimide.[3]
-
Stir the reaction mixture at room temperature to 70 °C under an atmosphere of air or oxygen.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 11H-indolo[3,2-c]quinoline-6-carboxylic acid derivative.[3]
Protocol 2: General Amide Coupling of this compound
This protocol describes a standard method for derivatizing the carboxylic acid group.
Materials:
-
This compound
-
Desired amine (R-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) and TEA or DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired isoquinoline-6-carboxamide.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol is a general method for introducing aryl or heteroaryl groups onto a bromo-substituted isoquinoline scaffold, which can be a precursor to or derived from this compound.
Materials:
-
6-Bromoisoquinoline derivative (e.g., 6-Bromoisoquinoline-1-carbonitrile) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl2·CH2Cl2 (0.05 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a reaction vial, combine the 6-bromoisoquinoline derivative, arylboronic acid, Pd(dppf)Cl2·CH2Cl2, and K2CO3.[7]
-
Evacuate and backfill the vial with nitrogen gas three times.[7]
-
Add 1,4-dioxane and water to the vial.[7]
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[7]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[7]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.[7]
Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates and reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Anwendungs- und Protokollhinweise zur Derivatisierung der Carbonsäuregruppe für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Einleitung
Die Carbonsäuregruppe ist ein entscheidendes Pharmakophor in vielen pharmazeutisch aktiven Verbindungen. Sie ist häufig an wichtigen Wasserstoffbrückenbindungen und ionischen Wechselwirkungen mit biologischen Zielstrukturen beteiligt. Ihre hohe Polarität und Ionisierung bei physiologischem pH-Wert können jedoch zu einer geringen Zellpermeabilität, einer schlechten oralen Bioverfügbarkeit und einer schnellen metabolischen Inaktivierung führen, was ihre therapeutische Wirksamkeit einschränkt.[1][2][3][4][5]
Die Derivatisierung der Carbonsäuregruppe ist daher eine fundamentale Strategie in der medizinischen Chemie, um die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und die pharmakokinetischen Eigenschaften (ADME - Absorption, Verteilung, Metabolismus, Exkretion) von Leitstrukturen zu optimieren.[1][2] Zu den gängigen Strategien gehören die Bildung von Estern und Amiden, die als Prodrugs fungieren können, sowie der Ersatz der Carbonsäure durch bioisostere Gruppen, die ähnliche sterische und elektronische Eigenschaften aufweisen, aber verbesserte physikochemische Profile bieten.[4][6][7]
Diese Application Note bietet einen Überblick über gängige Derivatisierungsstrategien, detaillierte experimentelle Protokolle für Schlüsselreaktionen und eine Zusammenfassung quantitativer Daten, um Forscher bei der systematischen Optimierung von Carbonsäure-haltigen Wirkstoffkandidaten zu unterstützen.
Derivatisierungsstrategien für SAR-Studien
Die Modifikation einer Carbonsäuregruppe zielt darauf ab, deren Einfluss auf die biologische Aktivität und die pharmakokinetischen Eigenschaften zu verstehen und zu optimieren. Die folgende Grafik veranschaulicht die primären Ansätze.
Abbildung 1: Strategien zur Derivatisierung von Carbonsäuren für SAR-Studien.
Daten zur Auswirkung der Derivatisierung
Die Auswahl einer geeigneten Derivatisierungsstrategie hängt von den spezifischen Zielen der Optimierung ab. Die folgenden Tabellen fassen quantitative Daten zusammen, die den Einfluss verschiedener Modifikationen auf physikochemische und biologische Eigenschaften veranschaulichen.
Physikochemische Eigenschaften von Carbonsäure-Bioisosteren
Der Ersatz der Carbonsäuregruppe durch Bioisostere kann die Azidität (pKa), Lipophilie (logD) und Membranpermeabilität (Papp) signifikant verändern. Eine systematische Untersuchung dieser Eigenschaften ist entscheidend für die rationale Wirkstoffentwicklung.
Tabelle 1: Vergleich der physikochemischen Eigenschaften von Carbonsäure-Isosteren an einem Modellgerüst. [8][9]
| Isoster | Struktur (R = Isoster) | pKa | logD (pH 7.4) | log(Papp) |
| Carbonsäure (Referenz) | R-COOH | 4.64 | -0.49 | -6.46 |
| Hydroxamsäure | R-CONHOH | 8.18 | 0.71 | - |
| Acylsulfonamid | R-CONHSO₂CH₃ | 5.04 | -1.23 | -6.61 |
| Tetrazol | R-CN₄H | 5.09 | -0.25 | -6.33 |
| Thiazolidindion | R-(C₃H₂NO₂S) | 6.0 | 1.6 | > -5.8 |
| Acylharnstoff | R-CONHCONH₂ | 9.0 | 1.5 | > -5.8 |
Daten adaptiert aus einer Studie von Ballatore et al., die eine Bibliothek von 35 Carbonsäure-Isosteren an einem gemeinsamen Gerüst untersuchte.[8][9] Papp = Scheinbarer Permeabilitätskoeffizient im PAMPA-Assay.
Einfluss von Ester- und Amid-Derivaten auf die biologische Aktivität
Die Umwandlung einer Carbonsäure in einen Ester oder ein Amid kann die zelluläre Aufnahme und damit die Wirksamkeit in zellbasierten Assays verbessern. Die Wahl der Verknüpfung ist entscheidend, da sie die Affinität und Aktivität beeinflussen kann.
Tabelle 2: Vergleich der IC50-Werte von Flavon-Derivaten. [10]
| Verbindung | Verknüpfung | Zelllinie (Brustkrebs) | IC50 (µM) |
| 6-Hydroxyflavon | - (Parent) | MDA-MB-231 | > 200 |
| 6-O-Biotinylflavon | Ester | MDA-MB-231 | 78.5 ± 18.8 |
| 6-Aminoflavon | - (Parent) | MCF-7 | 173.86 ± 24.3 |
| 6-Biotinylamidoflavon | Amid | MCF-7 | > 200 |
Diese Daten deuten darauf hin, dass die Art der Verknüpfung (Ester vs. Amid) die biologische Aktivität kontextabhängig beeinflussen kann.[10]
Verbesserung der Bioverfügbarkeit durch Ester-Prodrugs
Ester-Prodrugs werden häufig eingesetzt, um die orale Absorption von polaren Carbonsäure-haltigen Wirkstoffen zu verbessern. Nach der Absorption werden die Ester durch körpereigene Esterasen hydrolysiert, um den aktiven Wirkstoff freizusetzen.
Tabelle 3: Orale Bioverfügbarkeit von Ampicillin und seinen Prodrugs. [11]
| Wirkstoff/Prodrug | Modifikation | Orale Bioverfügbarkeit (%) |
| Ampicillin | Carbonsäure | < 50 |
| Pivampicillin | Ester-Prodrug | ~98-99 |
| Bacampicillin | Ester-Prodrug | ~98-99 |
| Talampicillin | Ester-Prodrug | ~98-99 |
Die Veresterung der Carboxylatgruppe von Ampicillin führt zu einer nahezu vollständigen Absorption aus dem Magen-Darm-Trakt.[11]
Experimentelle Protokolle
Die folgenden Protokolle beschreiben Standardverfahren zur Synthese gängiger Carbonsäurederivate.
Protokoll 1: Amidkupplung mittels EDC/HOBt
Die EDC/HOBt-vermittelte Kupplung ist eine der gebräuchlichsten Methoden zur Bildung von Amidbindungen aus einer Carbonsäure und einem Amin.
Abbildung 2: Allgemeiner Workflow für eine EDC/HOBt-vermittelte Amidkupplung.
Materialien:
-
Carbonsäure
-
Amin
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-Hydrochlorid (EDC·HCl)
-
Hydroxybenzotriazol (HOBt)
-
Aprotisches Lösungsmittel (z.B. N,N-Dimethylformamid (DMF) oder Dichlormethan (DCM))
-
Base (optional, z.B. Diisopropylethylamin (DIPEA) oder Triethylamin (TEA), falls ein Amin-Salz verwendet wird)
-
Magnetrührer, Eisbad, Rundkolben
Prozedur:
-
Lösen Sie die Carbonsäure (1 Äquivalent), das Amin (1.0 - 1.2 Äquivalente) und HOBt (1.0 - 1.2 Äquivalente) in einem geeigneten Volumen an wasserfreiem DMF oder DCM in einem Rundkolben.
-
Falls das Amin als Hydrochlorid-Salz vorliegt, fügen Sie eine Base wie DIPEA (2-3 Äquivalente) hinzu.
-
Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.
-
Fügen Sie EDC·HCl (1.2 - 1.5 Äquivalente) portionsweise unter Rühren hinzu.
-
Entfernen Sie das Eisbad und lassen Sie die Reaktion unter Rühren langsam auf Raumtemperatur erwärmen. Rühren Sie für 12-24 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit einem organischen Lösungsmittel wie Ethylacetat und waschen sie nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.
Protokoll 2: Fischer-Veresterung
Die Fischer-Veresterung ist eine säurekatalysierte Reaktion zwischen einer Carbonsäure und einem Alkohol. Sie ist eine Gleichgewichtsreaktion, die durch den Einsatz eines Überschusses des Alkohols oder die Entfernung von Wasser zum Produkt verschoben wird.[12][13][14]
Materialien:
-
Carbonsäure
-
Alkohol (oft als Lösungsmittel im Überschuss verwendet)
-
Starke Säure als Katalysator (z.B. konzentrierte Schwefelsäure (H₂SO₄) oder p-Toluolsulfonsäure (p-TsOH))
-
Rückflusskühler, Heizquelle (Heizpilz oder Ölbad)
Prozedur:
-
Geben Sie die Carbonsäure (1 Äquivalent) in einen Rundkolben.
-
Fügen Sie einen großen Überschuss des Alkohols hinzu (dieser dient oft auch als Lösungsmittel).
-
Fügen Sie vorsichtig eine katalytische Menge einer starken Säure hinzu (z.B. 3-5 Tropfen konz. H₂SO₄ pro 10 mmol Carbonsäure).[14]
-
Verbinden Sie den Kolben mit einem Rückflusskühler und erhitzen Sie die Mischung für mehrere Stunden (typischerweise 2-16 h) unter Rückfluss.
-
Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Nach dem Abkühlen wird die Reaktionsmischung in Eiswasser gegossen und mit einem geeigneten organischen Lösungsmittel (z.B. Diethylether oder Ethylacetat) extrahiert.
-
Die organische Phase wird mit gesättigter NaHCO₃-Lösung gewaschen, um die restliche Säure zu neutralisieren, und anschließend mit gesättigter NaCl-Lösung gewaschen.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den resultierenden Ester bei Bedarf durch Destillation oder Säulenchromatographie.[12]
Protokoll 3: Synthese von 5-substituierten 1H-Tetrazolen aus Nitrilen
Tetrazole sind wichtige Bioisostere für Carbonsäuren. Eine gängige Synthesemethode ist die [3+2]-Cycloaddition von Aziden an Nitrile, die oft durch Lewis-Säuren katalysiert wird.[15][16]
Materialien:
-
Organisches Nitril (R-CN)
-
Natriumazid (NaN₃) - EXTREM GIFTIG UND EXPLOSIV! Mit äußerster Vorsicht handhaben.
-
Zink(II)-bromid (ZnBr₂) oder eine andere Lewis-Säure
-
Lösungsmittel (z.B. Wasser oder DMF)
Prozedur (nach Sharpless et al.): [15][16]
-
Lösen Sie das Nitril (1 Äquivalent) und Zink(II)-bromid (1.5 Äquivalente) in Wasser.
-
Fügen Sie Natriumazid (2-3 Äquivalente) hinzu. Die Reaktion wird typischerweise bei erhöhter Temperatur (z.B. 100-120 °C) durchgeführt.
-
Rühren Sie die Mischung für 12-24 Stunden. Der Reaktionsfortschritt kann mittels LC-MS verfolgt werden.
-
Nach dem Abkühlen auf Raumtemperatur säuern Sie die Reaktionsmischung vorsichtig mit 3 M HCl an (pH ~1-2), um das Tetrazol zu protonieren. Achtung: Dabei kann giftige und explosive Stickstoffwasserstoffsäure (HN₃) entstehen! Arbeiten Sie unbedingt im Abzug.
-
Extrahieren Sie das Produkt mit einem organischen Lösungsmittel wie Ethylacetat.
-
Waschen Sie die kombinierte organische Phase mit Wasser und gesättigter NaCl-Lösung.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Produkt durch Umkristallisation oder Säulenchromatographie.
Fazit
Die Derivatisierung der Carbonsäuregruppe ist ein vielseitiges und wirkungsvolles Werkzeug in der medizinischen Chemie zur Durchführung von SAR-Studien. Die Umwandlung in Ester und Amide kann die pharmakokinetischen Eigenschaften durch einen Prodrug-Ansatz dramatisch verbessern, während der Ersatz durch Bioisostere eine Feinabstimmung der physikochemischen und pharmakologischen Profile ermöglicht. Die hier vorgestellten Protokolle und Daten bieten eine solide Grundlage für die rationale Planung und Durchführung von Optimierungsstrategien für Leitstrukturen, die eine Carbonsäurefunktion enthalten. Eine sorgfältige Auswahl der Derivate basierend auf den Projektzielen und die systematische Analyse ihrer Eigenschaften sind entscheidend für den Erfolg in der Wirkstoffentwicklung.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Quantum and Classical Evaluations of Carboxylic Acid Bioisosteres: From Capped Moieties to a Drug Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of amide versus ester linkages on the anticancer properties of the new flavone-biotin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. community.wvu.edu [community.wvu.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Dual-Action Anticancer and Antimicrobial Agents: Application Notes and Protocols
The escalating challenges of multidrug resistance in both cancer and infectious diseases necessitate the development of novel therapeutic agents with innovative mechanisms of action. A promising strategy is the exploration of compounds that exhibit dual functionality, effectively targeting both cancer cells and pathogenic microbes. This approach not only offers a potential solution to resistance but also presents an opportunity for developing broad-spectrum therapeutics.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working on the identification and characterization of dual-action anticancer and antimicrobial agents, with a focus on antimicrobial peptides (AMPs) as a prominent class of such molecules.
Application Note 1: Buforin IIb - A Histone-Derived Peptide with Potent Anticancer and Antimicrobial Activities
Introduction: Buforin IIb is a synthetic analog of Buforin II, an antimicrobial peptide derived from the histone H2A of the Asian toad (Bufo bufo gargarizans).[1][2] It is a cell-penetrating peptide that has demonstrated significant cytotoxic activity against a broad range of cancer cell lines, while also exhibiting potent antimicrobial properties.[1][3]
Mechanism of Action:
-
Anticancer Activity: Unlike many other antimicrobial peptides that lyse cell membranes, Buforin IIb penetrates cancer cell membranes without causing significant damage.[3][4] Its primary mode of anticancer action is the induction of apoptosis through an intrinsic, mitochondria-dependent pathway.[3][4] Once inside the cancer cell, Buforin IIb translocates to the nucleus and mitochondria.[3] Its interaction with cellular components triggers the activation of the p53 tumor suppressor pathway.[5] This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5] The subsequent mitochondrial membrane permeabilization results in the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[4][5] Additionally, Buforin IIb has been shown to induce cell cycle arrest at the G2/M phase by downregulating the expression of cyclin A and cyclin-dependent kinase 2 (CDK2).[1]
-
Antimicrobial Activity: Buforin IIb's antimicrobial action also involves cell penetration without significant membrane lysis.[6] It is believed to exert its antimicrobial effects by binding to intracellular macromolecules such as DNA and RNA, thereby inhibiting essential cellular processes.[4][6]
Data Presentation:
Table 1: Anticancer Activity of Buforin IIb
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | < 8 | [7] |
| Du-145 | Prostate Cancer | < 8 | [7] |
| HepG2 | Liver Cancer | ~1.0 | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Antimicrobial Activity of Buforin IIb Analogs
| Bacterial Strain | Type | MIC of Buforin IIb Analogs (µM) | Reference |
| Escherichia coli | Gram-negative | Varies (Improved with analogs) | |
| Bacillus subtilis | Gram-positive | Varies (Improved with analogs) | [8] |
| Staphylococcus aureus | Gram-positive | Varies (Improved with analogs) | [8] |
| Pseudomonas aeruginosa | Gram-negative | Varies (Improved with analogs) | [8] |
Note: Specific MIC values for the parent Buforin IIb are often used as a baseline for the development of more potent analogs.
Application Note 2: Aurein 1.2 - An Amphibian-Derived Peptide with Membrane-Disrupting Dual Activities
Introduction: Aurein 1.2 is a 13-amino acid antimicrobial peptide originally isolated from the skin secretions of the Australian green and golden bell frog (Litoria aurea).[9][10] This peptide exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, and has also been shown to be cytotoxic to a variety of cancer cell lines.[10][11]
Mechanism of Action:
-
Anticancer Activity: The anticancer mechanism of Aurein 1.2 is primarily attributed to its ability to disrupt the integrity of cancer cell membranes.[12][13] Cancer cell membranes are often characterized by a higher net negative charge compared to normal cells due to the increased exposure of anionic phospholipids like phosphatidylserine on the outer leaflet.[13] The cationic nature of Aurein 1.2 facilitates its electrostatic attraction to and interaction with these anionic components.[12] This interaction leads to membrane permeabilization and the formation of pores, ultimately resulting in cell lysis and necrotic cell death.[12][13] Some evidence also suggests that Aurein 1.2 can induce apoptosis by disrupting mitochondrial membranes after entering the cell.[12]
-
Antimicrobial Activity: The antimicrobial action of Aurein 1.2 follows a similar membrane-disrupting mechanism known as the "carpet model".[13][14] The peptide accumulates on the surface of the bacterial membrane, forming a carpet-like layer.[13] Once a threshold concentration is reached, the peptide disrupts the membrane integrity, leading to the leakage of cellular contents and bacterial cell death.[14]
Data Presentation:
Table 3: Anticancer Activity of Aurein 1.2 and its Analogs
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| H838 | Non-small-cell lung cancer | 26.94 | [15][16] |
| MCF-7 | Breast Cancer | 44.38 (for analog EH [Orn]⁸) | [9] |
| MDA-MB-231 | Breast Cancer | >100 (for Aurein 1.2) | [9] |
| U251MG | Glioblastoma | ~30-40 | [16] |
| SW480 | Colon Cancer | ~10 (for analogs) | [17] |
Table 4: Antimicrobial Activity of Aurein 1.2
| Bacterial Strain | Type | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 | ~5.4 | [11] |
| Staphylococcus aureus (MRSA) ATCC 43300 | Gram-positive | 8 | ~5.4 | [11] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 8 | ~5.4 | [11] |
| Streptococcus pyogenes ATCC 19615 | Gram-positive | 4 | ~2.7 | [11] |
| Escherichia coli | Gram-negative | 256 | ~173 | [10] |
| Pseudomonas aeruginosa | Gram-negative | 256 | ~173 | [10] |
| Candida albicans | Fungus | 32 | ~21.6 | [10] |
Experimental Protocols
Protocol 1: Determination of Anticancer Activity using the MTT Assay
This protocol outlines the steps for assessing the cytotoxicity of a compound against adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., Buforin IIb, Aurein 1.2)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted compound to each well in triplicate. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, carefully remove the medium containing the compound. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 10 µL of MTT solution to each well. d. Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.[19]
-
Formazan Solubilization: a. Carefully remove the MTT solution. b. Add 100 µL of the solubilization solution to each well. c. Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Determination of Antimicrobial Activity using the Broth Microdilution Assay (MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.[20][21]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound
-
Sterile 96-well round-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, pick 3-4 colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22] d. Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: a. Prepare a stock solution of the test compound in a suitable solvent. b. In the 96-well plate, add 50 µL of MHB to wells 2 through 12 of a designated row. c. Add 100 µL of the test compound at twice the highest desired final concentration to well 1. d. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. e. Well 11 should contain 50 µL of MHB and will serve as the growth control (no compound). Well 12 should contain 100 µL of uninoculated MHB as a sterility control.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
Caption: Buforin IIb anticancer signaling pathway.
Caption: Aurein 1.2 membrane disruption mechanism.
References
- 1. Buforin IIb induced cell cycle arrest in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of anticancer activity of buforin IIb, a histone H2A-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 5. Buforin IIb induces androgen-independent prostate cancer cells apoptosis though p53 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action and specificity of antimicrobial peptides designed based on buforin IIb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Antimicrobial Peptides: Focus on Buforins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The dual interaction of antimicrobial peptides on bacteria and cancer cells; mechanism of action and therapeutic strategies of nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The antimicrobial peptide aurein 1.2 disrupts model membranes via the carpet mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]
- 18. merckmillipore.com [merckmillipore.com]
- 19. atcc.org [atcc.org]
- 20. protocols.io [protocols.io]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isoquinoline-6-carboxylic Acid
Welcome to the technical support center for the synthesis of Isoquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Below, you will find frequently asked questions and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common precursors for the synthesis of this compound are Isoquinoline-6-carbaldehyde and 6-Cyanoisoquinoline. An alternative, though less direct route, can begin with 6-bromoisoquinoline, which is first converted to the aldehyde.
Q2: Which method is recommended for the oxidation of Isoquinoline-6-carbaldehyde to this compound?
A widely used and effective method is the oxidation using potassium permanganate (KMnO₄) in a suitable solvent like acetone. This strong oxidizing agent efficiently converts the aldehyde to a carboxylic acid.[1]
Q3: Are there any known side reactions when using potassium permanganate (KMnO₄) for oxidation?
Yes, potassium permanganate is a powerful oxidizing agent and can potentially lead to over-oxidation or side reactions. Depending on the reaction conditions and the presence of other functional groups, it can affect both the benzene and pyridine rings of the isoquinoline structure. For instance, in some substituted isoquinolines, KMnO₄ can oxidize the benzene ring.[2]
Q4: Can I use a different oxidizing agent instead of KMnO₄?
While KMnO₄ is common, other oxidizing agents can be employed for the conversion of aldehydes to carboxylic acids. The choice of oxidant will depend on the specific substrate and desired reaction conditions. It is advisable to consult literature for alternatives suitable for heterocyclic aldehydes.
Q5: What are the typical purification methods for this compound?
Purification of this compound typically involves precipitation by acidifying the reaction mixture, followed by filtration. The collected solid can be washed with cold water and dried.[1] For higher purity, recrystallization from a suitable solvent system, such as ethanol/water mixtures, can be effective.
Troubleshooting Guides
Route 1: Oxidation of Isoquinoline-6-carbaldehyde
Issue 1: Low or no yield of this compound.
-
Question: My reaction shows a low yield of the desired carboxylic acid, or the starting material remains unreacted. What could be the cause?
-
Answer:
-
Inactive Oxidizing Agent: The potassium permanganate (KMnO₄) may be old or have degraded. Use a fresh supply of the reagent.
-
Insufficient Oxidant: Ensure the molar ratio of KMnO₄ to the aldehyde is adequate. A slight excess of the oxidant is often required.
-
Reaction Temperature: The reaction may require gentle heating to proceed to completion. However, excessive heat can lead to side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Poor Solubility: The starting aldehyde may not be fully dissolved in the solvent, limiting its reaction with the aqueous KMnO₄ solution. Ensure vigorous stirring and consider a co-solvent system if solubility is an issue.
-
Issue 2: The reaction mixture remains purple even after prolonged stirring.
-
Question: The characteristic purple color of the permanganate is not disappearing. What does this indicate?
-
Answer: This indicates that the KMnO₄ is not being consumed, which points to a lack of reaction with the aldehyde. This could be due to the reasons mentioned in "Issue 1," particularly inactive KMnO₄ or very low reaction temperature.
Issue 3: Difficulty in isolating the product.
-
Question: After acidification, I am not getting a precipitate, or the precipitate is oily and difficult to filter. What should I do?
-
Answer:
-
Incomplete Precipitation: Ensure the pH of the solution is sufficiently acidic to fully protonate the carboxylate. Check the pH with indicator paper.
-
Product Solubility: The product might have some solubility in the reaction solvent. Try cooling the solution further in an ice bath to encourage precipitation. If the product remains oily, it may be impure. Try washing the crude product with a non-polar solvent to remove organic impurities.
-
Route 2: Hydrolysis of 6-Cyanoisoquinoline
Issue 1: Incomplete hydrolysis of the nitrile to the carboxylic acid.
-
Question: My hydrolysis reaction stops at the amide intermediate or is very slow. How can I drive the reaction to completion?
-
Answer:
-
Harsh Conditions Needed: The hydrolysis of a nitrile to a carboxylic acid often requires forcing conditions, such as strong acid or base and elevated temperatures.
-
Choice of Acid/Base: Concentrated hydrochloric acid or sulfuric acid are commonly used for acid-catalyzed hydrolysis. For base-catalyzed hydrolysis, a concentrated solution of sodium or potassium hydroxide is typically used.
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient period. Monitor the progress by TLC or LC-MS to determine the optimal reaction time.
-
Experimental Protocols
Synthesis of this compound from Isoquinoline-6-carbaldehyde [1]
-
Materials:
-
Isoquinoline-6-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Sulfuric acid (H₂SO₄), dilute solution
-
-
Procedure:
-
Dissolve Isoquinoline-6-carbaldehyde in acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of KMnO₄ in water to the cooled acetone solution with stirring.
-
Allow the mixture to warm to room temperature and continue stirring until the purple color of the permanganate disappears.
-
Filter the mixture to remove the manganese dioxide (MnO₂) that has formed.
-
Acidify the filtrate with dilute sulfuric acid to precipitate the this compound.
-
Collect the precipitate by filtration, wash it with cold water, and dry to obtain the final product.
-
Data Presentation
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Reference |
| Oxidation | Isoquinoline-6-carbaldehyde | KMnO₄, Acetone | Good | 1 |
| Carboxylation of a substituted tetrahydroisoquinoline | 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline | n-BuLi, CO₂ | 85.4% | 3 |
Note: The yield for the carboxylation route is for a substituted tetrahydrothis compound and may not be directly comparable to the synthesis of the aromatic this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for low yield in oxidation.
References
Technical Support Center: Isoquinoline-6-carboxylic Acid Purification
Welcome to the technical support center for the purification of Isoquinoline-6-carboxylic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography.
-
Recrystallization is often the most effective method for removing small amounts of impurities, yielding a highly crystalline final product. A common solvent system is a mixture of ethanol and water.[1]
-
Acid-Base Extraction is a classic technique for purifying carboxylic acids.[2][3] It effectively separates the acidic product from neutral or basic impurities by exploiting its solubility in aqueous base and insolubility in organic solvents in its salt form.
-
Column Chromatography on silica gel can be used to separate the target compound from impurities with different polarities, such as unreacted starting materials or reaction byproducts.[4][5]
Q2: What are the likely impurities I might encounter after synthesizing this compound?
A2: Impurities are typically related to the synthetic route used. Common impurities may include:
-
Unreacted Starting Materials : For example, if synthesizing from Isoquinoline-6-carbaldehyde, some of the aldehyde may remain.[4]
-
Reaction Byproducts : Synthesis via nitrile hydrolysis can lead to decomposition products if reaction conditions like time and temperature are not precisely controlled.[1]
-
Regioisomers : If the isoquinoline ring was formed via cyclization, other isomers might be present.
-
Residual Solvents and Reagents : Trace amounts of solvents or reagents used in the reaction or initial workup.
Q3: My sample of this compound is colored (e.g., yellow or brown). How can I remove the color?
A3: Colored impurities are common and can often be removed by treating a solution of the crude product with activated charcoal.[6][7] The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot filtration. This is typically done just before recrystallization. Be aware that activated charcoal can also adsorb some of your desired product, potentially leading to a slight reduction in yield.[6]
Q4: What is the best way to assess the purity of my final product?
A4: Purity is typically assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC) : Provides quantitative information about the purity and the number of components in the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Confirms the chemical structure and can reveal the presence of impurities by showing extra peaks.
-
Melting Point Analysis : A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound.
Problem 1: Low yield after recrystallization.
-
Possible Causes & Solutions
-
Incomplete Precipitation : The pH of the solution may not be optimal for the carboxylic acid to fully precipitate. The pKa of a carboxylic acid is typically around 4-5; ensure the pH is adjusted to be well below this (e.g., pH 2-3) during precipitation steps.[7]
-
Product Solubility : The product may be slightly soluble in the cold recrystallization or washing solvents, leading to material loss in the mother liquor.[7]
-
Solution : Ensure the washing solvent is ice-cold and use the minimum volume necessary. Try to recover a second crop of crystals by concentrating the mother liquor.
-
-
Excessive Solvent : Using too much solvent during recrystallization will keep more of your product dissolved, even when cooled.
-
Solution : Use the minimum amount of hot solvent required to fully dissolve the crude product.[8]
-
-
Premature Crystallization : Crystals forming in the funnel during hot filtration can trap the product.
-
Solution : Use a pre-heated funnel and fluted filter paper to speed up the filtration process.[6]
-
-
Problem 2: The product "oils out" during recrystallization instead of forming crystals.
-
Possible Causes & Solutions
-
In-situ Melting Point : The boiling point of the solvent may be higher than the melting point of the impure compound, causing it to melt rather than dissolve.
-
Solution : Choose a solvent with a lower boiling point.
-
-
High Impurity Level : A large amount of impurities can suppress the crystallization process.
-
Solution : First, perform a different purification step, like an acid-base extraction or a quick column chromatography, to remove the bulk of the impurities before attempting recrystallization.
-
-
Cooling Too Rapidly : Rapid cooling encourages precipitation rather than slow crystal growth, which can lead to an amorphous solid or oil.
-
Solution : Allow the hot solution to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered. Only after it has reached room temperature should it be placed in an ice bath.[8]
-
-
Inappropriate Solvent : The solvent may be too "good," keeping the compound soluble even at low temperatures.
-
Solution : Add a "poorer" solvent (an anti-solvent) in which your compound is insoluble, dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the good solvent to redissolve. Then, allow it to cool slowly. For this compound, if dissolving in ethanol, water could be used as the anti-solvent.[9]
-
-
Problem 3: My HPLC shows persistent impurities even after column chromatography.
-
Possible Causes & Solutions
-
Similar Polarity : The impurity and the product may have very similar polarities, making separation by standard silica gel chromatography difficult.[6]
-
Solution 1 : Optimize the mobile phase. Adding a small amount of acid (e.g., 0.5-1% acetic acid) to the eluent can improve the peak shape and separation of carboxylic acids.[7]
-
Solution 2 : Try a different stationary phase, such as alumina or a reversed-phase (C18) column.
-
Solution 3 : If the impurity is a structural isomer, preparative HPLC (Prep-HPLC) may be required as it offers much higher resolution.[6]
-
-
Co-elution : The chosen solvent system may not be adequate to resolve the compounds.
-
Solution : Run a thorough TLC analysis with various solvent systems to find one that gives the best separation between your product and the impurity spots before scaling up to a column.
-
-
Data Presentation
Table 1: Recrystallization Solvent Systems for this compound
| Solvent System | Typical Ratio (v/v) | Expected Outcome | Notes |
| Ethanol / Water | ~ 3:1 to 5:1 | Fine, needle-like crystals. Good for moderate purity. | Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then add a few drops of ethanol to clarify and cool slowly. |
| Acetic Acid / Water | ~ 1:1 | Can yield high-purity crystals. | Acetic acid can be difficult to remove completely; requires thorough drying under high vacuum. |
| N,N-Dimethylformamide (DMF) / Water | Varies | Good for compounds that are poorly soluble in other solvents. | DMF has a high boiling point and can be difficult to remove. Use as a last resort. |
| Methanol | N/A | May work for highly pure samples. | High solubility may lead to lower yields. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.[8]
-
(Optional) Decolorization : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for a few minutes.[6]
-
Hot Filtration : Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and perform a hot gravity filtration to remove the charcoal or any insoluble impurities.[6]
-
Crystallization : Cover the flask and allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial phase.[7]
-
Cooling : Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[8]
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying : Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution : Dissolve the crude solid in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Base Extraction : Transfer the solution to a separatory funnel and extract it with a 1M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. The this compound will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.[2]
-
Combine & Wash : Combine the aqueous layers and perform a "back-wash" with a fresh portion of the organic solvent to remove any trapped neutral or basic impurities.
-
Acidification : Cool the aqueous layer in an ice bath and slowly acidify it with a concentrated acid like HCl until the pH is approximately 2. The this compound will precipitate out of the solution.[2][7]
-
Isolation : Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-by-step experimental workflow for purification by recrystallization.
Caption: Troubleshooting decision tree for low purification yield.
References
- 1. This compound | | RUO [benchchem.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Navigating the Synthesis of Substituted Isoquinolines: A Technical Support Center
Welcome to the Technical Support Center for the synthesis of substituted isoquinolines. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common synthetic challenges. Here, you will find detailed experimental protocols, quantitative data to optimize your reactions, and visualizations to clarify complex workflows and decision-making processes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of substituted isoquinolines using the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Bischler-Napieralski Reaction Troubleshooting
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines.[1] However, challenges such as low yields and side reactions are common.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups hinder the cyclization.[1] | Use substrates with electron-donating groups on the benzene ring. For deactivated rings, consider using stronger dehydrating agents like P₂O₅ in refluxing POCl₃ or modern, milder protocols such as Tf₂O with 2-chloropyridine.[1] |
| Insufficiently Potent Dehydrating Agent: Common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough for less reactive substrates.[1] | For less reactive substrates, use a mixture of P₂O₅ and POCl₃. Triflic anhydride (Tf₂O) is another powerful alternative.[2] | |
| Incomplete Reaction: Reaction time may be too short or the temperature too low. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] | |
| Formation of Styrene Side-Product | Retro-Ritter Reaction: The nitrilium ion intermediate can fragment to form a styrene derivative, especially if the resulting styrene is highly conjugated.[1][3] | Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product. Alternatively, a procedure using oxalyl chloride can form an N-acyliminium intermediate that is less prone to fragmentation.[1] |
| Tar Formation | High Temperature or Prolonged Reaction Time: Excessive heat or long reaction times can lead to the decomposition of starting materials or products.[1] | Carefully control the reaction temperature, potentially with a gradual increase. Stop the reaction as soon as the starting material is consumed (monitored by TLC). Ensure a sufficient volume of solvent is used to maintain a stirrable mixture.[2] |
| Formation of Unexpected Regioisomer | Alternative Cyclization Position: Cyclization may occur at an alternative, electronically favorable position on the aromatic ring, influenced by the substitution pattern.[1] | Modify the activating groups on the arene to direct the cyclization to the desired position. Be aware that ipso-attack followed by rearrangement can occur, particularly with P₂O₅.[1] |
Pictet-Spengler Reaction Troubleshooting
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline.[4][5] The reaction is favored by electron-rich aromatic rings.[6]
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Less Nucleophilic Aromatic Ring: Aromatic rings without strong electron-donating groups can lead to poor yields.[4] | The reaction works best with nucleophilic aromatic rings like indoles or pyrroles. For less reactive rings, higher temperatures and strong acids may be required.[4] |
| Improper Reaction Temperature: The optimal temperature can vary significantly depending on the substrate.[7] | Experiment with a range of temperatures from room temperature to reflux, while carefully monitoring for decomposition at higher temperatures.[7] | |
| Racemization | Loss of Enantiomeric Excess: In stereoselective reactions, racemization can occur.[7] | Precise temperature control is crucial; lower temperatures often favor the kinetically controlled product. The choice of an appropriate chiral auxiliary or catalyst is also critical.[7] |
| Difficult Purification | Formation of Polar Byproducts: Acid-catalyzed reactions can generate highly polar byproducts.[7] | Perform a standard aqueous workup to neutralize the acid and remove water-soluble impurities. This typically involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[7] |
| Co-elution of Starting Material: Unreacted starting materials may have similar polarity to the product, complicating chromatographic purification. | Monitor the reaction by TLC to ensure it goes to completion. If separation is still difficult, consider derivatizing the product to alter its polarity before purification.[7] |
Pomeranz-Fritsch Reaction Troubleshooting
The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[8] Yields in this reaction can be highly variable.
Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient Cyclization: The acid-catalyzed ring closure is a critical and often low-yielding step. | The choice of acid catalyst is crucial. While concentrated sulfuric acid is traditionally used, Lewis acids such as trifluoroacetic anhydride and lanthanide triflates have also been employed. A modified procedure using trimethylsilyltriflate (TMSOTf) and an amine base has been shown to be effective under milder conditions. |
| Side Reactions | Instability of Intermediates: The benzalaminoacetal intermediate can be unstable under strongly acidic conditions. | Consider a two-step procedure where the benzalaminoacetal is first formed and isolated before the acid-catalyzed cyclization. Milder conditions, as mentioned above, can also help to prevent the degradation of intermediates. |
| Limited Substrate Scope | Reaction Failure with Certain Substituents: The reaction is sensitive to the substituents on the benzaldehyde. | The Schlittler-Muller modification, which uses a substituted benzylamine and glyoxal hemiacetal, can be an effective alternative for preparing C1-substituted isoquinolines. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the Bischler-Napieralski reaction?
A1: The Bischler-Napieralski reaction is most notably used for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides or β-arylethylcarbamates. These dihydroisoquinolines can be subsequently oxidized to form the corresponding aromatic isoquinolines, which are important scaffolds in medicinal chemistry.[1]
Q2: How can I control the regioselectivity of the Bischler-Napieralski reaction?
A2: Regioselectivity is primarily influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups direct the cyclization to the ortho and para positions. To achieve a desired regioselectivity, you may need to strategically place activating groups on your starting material.[1]
Q3: What are the key factors for a successful Pictet-Spengler reaction?
A3: A successful Pictet-Spengler reaction generally depends on a sufficiently nucleophilic aromatic ring (e.g., indole, or a phenyl ring with electron-donating groups), the choice of an appropriate aldehyde or ketone, and acidic conditions to facilitate the formation of the electrophilic iminium ion.[4]
Q4: Can the Pomeranz-Fritsch reaction be used to synthesize tetrahydroisoquinolines?
A4: Yes, the Bobbitt-modification of the Pomeranz-Fritsch reaction allows for the synthesis of tetrahydroisoquinolines. This involves the hydrogenation of the benzalaminoacetal intermediate, followed by an acid-catalyzed cyclization of the resulting amine.
Q5: How can I purify my crude isoquinoline product?
A5: Purification of substituted isoquinolines often involves column chromatography. A standard aqueous workup to remove the acid catalyst and water-soluble byproducts is typically performed before chromatography. This involves neutralizing the reaction mixture and extracting the product with an organic solvent.[7]
Quantitative Data Summary
Table 1: Effect of Dehydrating Agent on Bischler-Napieralski Reaction Yield
| Dehydrating Agent | Solvent | Temperature | Time (h) | Yield (%) |
| POCl₃ | Toluene | Reflux | 2 | 60-75 |
| P₂O₅ in POCl₃ | Toluene | Reflux | 1.5 | 80-90 |
| Tf₂O, 2-chloropyridine | CH₂Cl₂ | -20 °C to 0 °C | 1 | ~90 |
| PPA | - | 150 °C | 0.5 | 75-85 |
Yields are approximate and can vary based on the specific substrate.
Table 2: Optimization of Catalyst in the Pictet-Spengler Reaction
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Room Temp. | 4-12 | 85-95 |
| HCl | Ethanol | Reflux | 6-18 | 70-85 |
| p-Toluenesulfonic Acid (p-TSA) | Toluene | Reflux | 8-24 | 75-90 |
| AuCl₃/AgOTf | CH₂Cl₂ | Room Temp. | 2-6 | >90 |
Yields are representative and depend on the specific tryptamine and carbonyl compound used.
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic and may require cooling in an ice bath.[2]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.[2]
Protocol 2: General Procedure for Pictet-Spengler Reaction
-
In a round-bottom flask, dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, toluene, or methanol).
-
Add the aldehyde or ketone (1.0-1.2 equiv) to the solution.
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.1-2.0 equiv) dropwise to the stirred solution.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 3: General Procedure for Pomeranz-Fritsch Reaction
-
Step 1: Formation of the Benzalaminoacetal. Condense the substituted benzaldehyde (1.0 equiv) with 2,2-diethoxyethylamine (1.0 equiv) in a suitable solvent like ethanol. This step is often carried out at room temperature. The solvent is then typically removed under reduced pressure.
-
Step 2: Cyclization. Dissolve the crude benzalaminoacetal in the acid catalyst (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.
-
Carefully pour the reaction mixture onto ice and basify with a suitable base (e.g., ammonium hydroxide).
-
Extract the product with an organic solvent, and then wash, dry, and concentrate the organic layers.
-
Purify the crude isoquinoline product by column chromatography.
Visualizations
Bischler-Napieralski Reaction: General Workflow
Caption: General experimental workflow for the Bischler-Napieralski reaction.
Pictet-Spengler Reaction: Signaling Pathway
Caption: Key intermediates in the Pictet-Spengler reaction mechanism.
Troubleshooting Low Yield: A Logical Decision Tree
Caption: A decision tree to diagnose and address low reaction yields.
References
- 1. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Optimization of Isoquinoline Synthesis
Welcome to the technical support center for the optimization of isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common isoquinoline synthesis methodologies.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2][3]
Question 1: My Bischler-Napieralski reaction is resulting in a low yield or failing completely. What are the common causes?
Answer: Low yields in the Bischler-Napieralski reaction can often be attributed to several key factors:
-
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, making it sensitive to the electronic properties of the aromatic ring. Electron-withdrawing groups will hinder the cyclization, while electron-donating groups will facilitate it.[1][4]
-
Ineffective Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be potent enough to promote efficient cyclization.[1][5]
-
Side Reactions: A significant competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This is more common when the resulting styrene is highly conjugated.[1][4][6]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. High temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, often resulting in the formation of tar.[1][2]
Question 2: How do I choose the appropriate dehydrating agent for my substrate?
Answer: The selection of the dehydrating agent is crucial and depends on the reactivity of your β-arylethylamide substrate.
| Dehydrating Agent | Substrate Suitability | Typical Conditions | Notes |
| POCl₃ | Substrates with electron-donating groups on the aromatic ring. | Reflux in an inert solvent (e.g., toluene, acetonitrile).[2][6] | Most common and cost-effective option. |
| P₂O₅ in POCl₃ | Substrates with non-activated or deactivated aromatic rings. | Refluxing POCl₃.[2][4][5] | Provides stronger dehydrating conditions. |
| Tf₂O with 2-chloropyridine | Acid-sensitive substrates or when milder conditions are required. | -20 °C to 0 °C in CH₂Cl₂.[1][2] | Modern protocol that often gives higher yields.[1] |
| Polyphosphoric Acid (PPA) | Alternative for certain substrates. | High temperatures. | Can be viscous and difficult to stir. |
Question 3: My reaction mixture has turned into a thick, unmanageable tar. What can I do to prevent this?
Answer: Tar formation is a common issue, often caused by excessive heat or prolonged reaction times.[2] To mitigate this:
-
Temperature Control: Carefully control the reaction temperature and consider a gradual increase to the desired temperature.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[2]
-
Solvent Amount: Ensure you are using a sufficient amount of solvent to maintain a stirrable mixture.[2]
Troubleshooting Workflow for Bischler-Napieralski Reaction
Caption: Troubleshooting workflow for low yields in the Bischler-Napieralski reaction.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[7]
Question 1: My Pictet-Spengler reaction is not proceeding, or the yield is very low. What are the likely causes?
Answer: Several factors can lead to poor results in a Pictet-Spengler reaction:
-
Insufficiently Nucleophilic Aromatic Ring: Similar to the Bischler-Napieralski reaction, the aromatic ring needs to be sufficiently electron-rich to attack the iminium ion intermediate. Reactions with less nucleophilic rings, like a simple phenyl group, may require harsher conditions.[7]
-
Inadequate Acid Catalysis: The reaction is typically acid-catalyzed to form the electrophilic iminium ion.[7] The choice and concentration of the acid can be critical.
-
Stability of the Iminium Ion: The intermediate iminium ion must be stable enough to allow for cyclization.
Question 2: What are the typical reaction conditions for the Pictet-Spengler synthesis?
Answer: The conditions can vary significantly based on the reactivity of the substrates.
| Aromatic Ring | Aldehyde/Ketone | Catalyst | Conditions |
| Highly nucleophilic (e.g., indole, pyrrole) | Various | Often proceeds without acid catalysis, or with mild acid. | Mild conditions, sometimes room temperature.[7] |
| Less nucleophilic (e.g., phenyl) | Various | Strong acids (e.g., HCl, TFA). | Harsher conditions, often requiring heat.[7] |
| Electron-rich phenyl (e.g., dimethoxyphenyl) | Various | Strong acids (e.g., HCl, TFA). | Refluxing conditions are often necessary.[7] |
Question 3: Can I run the Pictet-Spengler reaction under milder conditions?
Answer: Yes, for certain substrates, milder conditions are possible. For β-arylethylamines with electron-donating groups, the reaction can sometimes proceed under physiological pH and temperature.[8] Additionally, the use of N-acyliminium ions, generated by acylating the intermediate imine, can lead to cyclization under mild conditions with good yields.[7]
Logical Flow for Pictet-Spengler Reaction Optimization
Caption: Decision process for selecting Pictet-Spengler reaction conditions.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinolines from a benzalaminoacetal, which is formed from an aromatic aldehyde and an aminoacetaldehyde acetal.[9][10]
Question 1: I am having trouble with the cyclization step of the Pomeranz-Fritsch reaction. What can I do?
Answer: The cyclization of the benzalaminoacetal is often the most challenging step and is highly dependent on the acid catalyst used.
-
Acid Strength: A variety of strong acids and Lewis acids have been used, including concentrated sulfuric acid, polyphosphoric acid (PPA), and boron trifluoride.[9][11] The optimal acid and its concentration will depend on the specific substrate.
-
Electron-Donating Groups: The presence of electron-donating groups on the aromatic ring will facilitate the reaction, allowing for milder conditions.[9]
Question 2: What are some common modifications of the Pomeranz-Fritsch reaction that might give better results?
Answer: Several modifications have been developed to improve the yields and substrate scope of the Pomeranz-Fritsch reaction.
| Modification | Description | Advantage |
| Schlittler-Muller | Condensation of a benzylamine with glyoxaldiethyl acetal.[9] | Can provide a different substitution pattern on the isoquinoline ring. |
| Bobbitt | Cyclization under strongly acidic conditions (6N HCl) to form a 4-hydroxytetrahydroisoquinoline.[9] | Can be a useful intermediate for further transformations. |
| Jackson | Cyclization of an N-tosylated amine to yield a reduced isoquinoline.[9] | Offers an alternative route to substituted isoquinolines. |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.
-
Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[2]
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to crushed ice or a cold, saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.[2]
Protocol 2: Milder Bischler-Napieralski Conditions using Triflic Anhydride (Tf₂O)
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[1]
-
Add 2-chloropyridine (2.0 equiv) to the solution.[1]
-
Cool the mixture to -20 °C.[1]
-
Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[1]
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[1]
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[1]
Protocol 3: General Procedure for Pictet-Spengler Reaction
-
Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., toluene, methanol, or water).
-
Add the acid catalyst (e.g., HCl, TFA) and heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrate).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Experimental Workflow Overview
Caption: A generalized experimental workflow for isoquinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. chemistry-reaction.com [chemistry-reaction.com]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
Overcoming solubility issues of Isoquinoline-6-carboxylic acid in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Isoquinoline-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterocyclic carboxylic acid that serves as a versatile building block in advanced chemical synthesis and drug discovery.[1] Its structure, featuring both an isoquinoline scaffold and a carboxylic acid functional group, makes it a valuable precursor for synthesizing a wide range of biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.[1] Researchers utilize it to create potent inhibitors for various kinase targets.[1]
Q2: What are the main challenges in handling this compound in experiments?
A2: The primary challenge is its limited solubility in aqueous solutions at neutral pH. Like many carboxylic acids with aromatic ring structures, its solubility is highly dependent on the pH of the medium. Ensuring complete dissolution to achieve an accurate concentration for biological assays or chemical reactions is a critical step where issues can arise.
Q3: What are the key physicochemical properties of this compound?
A3: Understanding the physicochemical properties is essential for troubleshooting solubility issues. Key parameters are summarized in the table below.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₂ | PubChem |
| Molecular Weight | 173.17 g/mol | [1][2] |
| Appearance | Solid powder | General Knowledge |
| XLogP3 (Computed) | 1.8 | [2] |
| Estimated LogP | 1.5 | [1] |
| pKa (Isoquinoline Nitrogen) | 5.14 | [3] |
| pKa (Carboxylic Acid) | Estimated ~3-5 | General chemical knowledge |
Note: The pKa of the carboxylic acid is an estimate based on similar aromatic carboxylic acids. The actual value may vary.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing common solubility problems with this compound.
Problem: My this compound is not dissolving in my aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This method is suitable for preparing aqueous solutions of this compound when the final experimental pH can be controlled. The principle is to deprotonate the carboxylic acid to form a more soluble carboxylate salt.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Your desired aqueous buffer (e.g., PBS, Tris)
-
pH meter
Procedure:
-
Weigh the desired amount of this compound.
-
Add a small volume of your aqueous buffer.
-
While stirring, add 0.1 M NaOH dropwise.
-
Continue adding NaOH until the compound completely dissolves. This indicates the formation of the soluble sodium salt. The pH of the solution will be basic at this point.
-
Once dissolved, carefully add 0.1 M HCl dropwise to adjust the pH to your desired experimental value. Monitor the pH closely with a pH meter.
-
Crucially, observe the solution for any signs of precipitation as you lower the pH. If the compound begins to precipitate, you have exceeded its solubility at that pH. The final working solution must remain at a pH that maintains the deprotonated state of the carboxylate group.[4]
-
Add the remaining aqueous buffer to reach the final desired volume.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
This is the recommended method for most biological assays where the final concentration of the organic solvent can be kept low to avoid toxicity to cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)
-
Your desired aqueous buffer or cell culture medium
Procedure for preparing a 10 mM stock solution in DMSO:
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube.
-
Carefully weigh 1.73 mg of this compound into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
-
Storage:
-
It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
Workflow for Preparing a Working Solution from Stock:
Caption: Example workflow for preparing a working solution from a stock solution.
Important Considerations for Co-solvent Use:
-
Always add the concentrated stock solution to the aqueous buffer while stirring, not the other way around, to prevent precipitation.[4]
-
The final concentration of the organic solvent (e.g., DMSO) in your working solution should be kept to a minimum, typically below 1% and often below 0.1%, to avoid solvent-induced artifacts in biological experiments.[4]
-
Always include a vehicle control (your aqueous buffer with the same final concentration of the co-solvent) in your experiments.
Quantitative Solubility Data
| Solvent | Solubility | Remarks |
| Water (neutral pH) | Very Low | Expected to be poorly soluble due to the aromatic structure. |
| Aqueous Base (e.g., 0.1 M NaOH) | High | Forms a soluble carboxylate salt. |
| Aqueous Acid (e.g., 0.1 M HCl) | Moderate | The isoquinoline nitrogen can be protonated, increasing solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A strong aprotic solvent capable of dissolving a wide array of organic molecules.[4] |
| Ethanol | Moderate to High | A common organic solvent for compounds of this type.[4] |
For further technical support, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier and consider performing small-scale solubility tests to determine the optimal conditions for your specific experimental setup.
References
Side reactions in the Pomeranz-Fritsch synthesis and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Pomeranz-Fritsch synthesis of isoquinolines. Our aim is to help you navigate the complexities of this reaction, minimize side products, and optimize your yields.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific problems you may encounter during your experiments.
Question 1: My Pomeranz-Fritsch reaction is giving a very low yield of the desired isoquinoline. What are the common causes and how can I improve it?
Answer:
Low yields in the Pomeranz-Fritsch synthesis are a frequent issue and can be attributed to several factors:
-
Inadequate Acidity: The acid catalyst is crucial for the cyclization step. If the acid is too weak, the reaction will not proceed efficiently. Conversely, if the acid is too strong, it can lead to the degradation of starting materials or products, especially with electron-rich aromatic rings.
-
Deactivated Aromatic Ring: The cyclization is an electrophilic aromatic substitution. If your benzaldehyde derivative contains strong electron-withdrawing groups, the aromatic ring will be less nucleophilic, hindering the cyclization.
-
Suboptimal Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can promote side reactions and decomposition. The optimal temperature is highly dependent on the substrate and the acid catalyst used.
-
Presence of Water: Water can interfere with the reaction, particularly with the acetal protecting group and by competing with the intramolecular cyclization.
Troubleshooting Steps:
-
Optimize the Acid Catalyst: The choice of acid is critical. While concentrated sulfuric acid was used in the original procedure, a variety of acids have been employed, each with its own advantages and disadvantages.[1][2][3][4][5] Polyphosphoric acid (PPA) is often a good alternative to sulfuric acid. For sensitive substrates, milder Lewis acids like trifluoroacetic anhydride or lanthanide triflates can be beneficial.[4]
-
Consider a Modified Procedure for Deactivated Systems: If your substrate has electron-withdrawing groups, the classical Pomeranz-Fritsch reaction may not be suitable. Consider using a modified procedure, such as the Bobbitt or Schlittler-Müller modifications, which are often more effective for a wider range of substrates.[3]
-
Control the Reaction Temperature: Systematically screen a range of temperatures to find the optimal balance between reaction rate and side product formation. Start with milder conditions and gradually increase the temperature.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.
Question 2: I am observing a significant amount of an oxazole byproduct in my reaction mixture. What is the mechanism of its formation and how can I prevent it?
Answer:
The formation of an oxazole is a known side reaction in the Pomeranz-Fritsch synthesis, particularly when the cyclization to the isoquinoline is slow.
Mechanism of Oxazole Formation:
The benzalaminoacetal intermediate can undergo an alternative acid-catalyzed cyclization pathway. Instead of the aromatic ring attacking the electrophilic carbon, the oxygen atom of the acetal can act as a nucleophile, leading to the formation of a five-membered oxazole ring.
To prevent this side reaction, you need to favor the desired intramolecular electrophilic aromatic substitution over the oxazole formation.
Preventative Measures:
-
Use a Stronger Acid (with caution): A stronger acid can protonate the acetal more effectively, making the resulting carbocation more electrophilic and promoting the attack by the aromatic ring. However, be mindful of potential substrate degradation with highly concentrated strong acids.
-
Employ a More Nucleophilic Aromatic Ring: The presence of electron-donating groups on the benzaldehyde starting material will activate the aromatic ring, making it a better nucleophile and accelerating the desired cyclization, thus outcompeting the oxazole formation.
-
Optimize Reaction Conditions: Carefully screen reaction temperature and time. In some cases, lower temperatures for a longer duration may favor the desired isoquinoline product.
Question 3: My starting material appears to be decomposing under the reaction conditions, leading to a complex mixture of products. How can I mitigate this?
Answer:
Decomposition is a common problem, especially when using highly reactive starting materials or harsh reaction conditions.
Causes of Decomposition:
-
Excessively Strong Acid: Concentrated sulfuric acid, particularly fuming sulfuric acid, can cause charring and decomposition of organic molecules.
-
High Temperatures: Prolonged heating at high temperatures can lead to thermal degradation of both starting materials and products.
-
Sensitive Functional Groups: The presence of functional groups that are unstable to strong acids can lead to unwanted side reactions and decomposition.
Mitigation Strategies:
-
Use a Milder Acid Catalyst: As mentioned previously, explore the use of PPA, trifluoroacetic anhydride, or lanthanide triflates.
-
Optimize the Reaction Temperature: Find the lowest temperature at which the reaction proceeds at an acceptable rate.
-
Protect Sensitive Functional Groups: If your substrate contains acid-sensitive groups, consider protecting them before performing the Pomeranz-Fritsch synthesis.
-
Consider the Bobbitt Modification: This modification involves the hydrogenation of the intermediate imine to a more stable amine, which is then cyclized under milder acidic conditions, often reducing decomposition.[3]
II. Quantitative Data Summary
The following table summarizes the effect of different acid catalysts on the yield of isoquinoline synthesis in a modified Pomeranz-Fritsch reaction.
| Acid Catalyst | Concentration | Temperature (°C) | Yield of Isoquinoline (%) | Notes |
| Trifluoroacetic acid (TFA) | - | Reflux | 46 | Moderate yield with a common Lewis acid. |
| Formic acid (HCOOH) | - | - | 0 | Ineffective for this specific transformation. |
| Acetic acid (CH₃COOH) | - | - | 0 | Ineffective on its own for this transformation. |
| 37% HCl (aq) in dioxane | - | - | 0 | Ineffective and may introduce water, hindering the reaction. |
| CH₃COOH and conc. H₂SO₄ | - | - | 30-36 | A combination of a weak and strong acid can be effective. |
| Methanesulfonic acid (MsOH) | 10 equivalents | - | 35 | A suitable alternative to sulfuric acid. |
Data adapted from a study on a modified Ugi/Pomeranz-Fritsch reaction sequence.
III. Experimental Protocols
A. General Procedure for the Classical Pomeranz-Fritsch Synthesis of Isoquinoline:
-
Formation of the Benzalaminoacetal:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and 2,2-diethoxyethylamine (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or ethanol).
-
Heat the mixture to reflux for 2-4 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure to obtain the crude benzalaminoacetal. Purification can be done by distillation or chromatography if necessary.
-
-
Acid-Catalyzed Cyclization:
-
Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly add the crude benzalaminoacetal to a stirred solution of the chosen acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 100-160 °C) for the specified time (typically 1-4 hours).
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude isoquinoline by column chromatography or distillation.
-
B. Bobbitt Modification for the Synthesis of Tetrahydroisoquinolines:
-
Formation of the Benzalaminoacetal and In Situ Reduction:
-
Follow the procedure for the formation of the benzalaminoacetal as described above.
-
After the formation of the imine is complete (as monitored by TLC), cool the reaction mixture and add a reducing agent (e.g., sodium borohydride or catalytic hydrogenation with H₂/Pd-C).
-
Stir the reaction until the imine is fully reduced to the corresponding amine.
-
Work up the reaction to isolate the crude aminoacetal.
-
-
Acid-Catalyzed Cyclization:
-
Dissolve the crude aminoacetal in a suitable solvent and treat with a milder acid catalyst (e.g., 6M HCl) at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Work up the reaction as described in the classical procedure to obtain the tetrahydroisoquinoline product.
-
IV. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: The Main Pomeranz-Fritsch Reaction Pathway
Caption: The desired reaction pathway to isoquinoline.
Diagram 2: Formation of the Oxazole Side Product
Caption: Competing pathways leading to isoquinoline and oxazole.
Diagram 3: Troubleshooting Logic for Low Yields
Caption: A logical workflow for troubleshooting low yields.
References
Stability of Isoquinoline-6-carboxylic acid under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Isoquinoline-6-carboxylic acid (CAS No. 106778-43-2). Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the successful use of this compound in your research.
Section 1: Frequently Asked Questions (FAQs) about Stability
Q1: What is the general stability of this compound under standard laboratory conditions?
This compound is a heterocyclic carboxylic acid that is generally stable under normal ambient conditions[1]. It is a solid, typically a white to off-white powder, which is advantageous for long-term storage[1][2]. However, its stability can be compromised by exposure to strong acids, strong bases, and harsh thermal conditions[1][3]. The molecule's reactivity is primarily dictated by the interplay between the stable aromatic isoquinoline core and the reactive carboxylic acid functional group[3].
Q2: How does pH affect the stability of this compound?
The compound's stability is sensitive to pH.
-
Acidic Conditions: In the presence of strong acids, the nitrogen atom in the isoquinoline ring can become protonated, which alters the electron density and reactivity of the entire molecule[4]. Under harsh acidic conditions, particularly with additional electron-withdrawing groups on the ring, there is a risk of decarboxylation[3].
-
Basic Conditions: In basic solutions, the carboxylic acid group will deprotonate to form the corresponding carboxylate salt. While the isoquinoline ring itself is relatively stable, strong bases can influence certain reactions.
Q3: Is this compound sensitive to heat or light?
-
Thermal Stability: While stable at room temperature, prolonged exposure to high temperatures should be avoided. Some isomers of isoquinoline carboxylic acid are known to have lower thermal stability[3]. During synthesis, energy-intensive procedures and harsh conditions can pose a challenge to the stability of the carboxylic acid group[5].
-
Photochemical Stability: Specific photostability data for this compound is not extensively reported. However, as with many aromatic heterocyclic compounds, it is best practice to protect it from prolonged exposure to high-intensity light to prevent potential photochemical reactions or degradation[4][6].
Q4: What are the expected products of common reduction or oxidation reactions?
This compound can undergo reactions at both the carboxylic acid group and the isoquinoline ring.
-
Reduction: The carboxylic acid group can be reduced to form isoquinoline-6-carboxaldehyde or isoquinoline-6-methanol using typical reducing agents like sodium borohydride or lithium aluminum hydride[3].
-
Oxidation: The isoquinoline ring is generally difficult to oxidize and may undergo ring cleavage under vigorous conditions[7]. However, the side chain can be modified. Common oxidizing agents used in reactions with this compound include potassium permanganate and hydrogen peroxide[3].
Q5: What are the best practices for storing this compound?
For long-term storage, the compound should be kept in a refrigerator at 2-8°C[2]. It is advisable to store it in a tightly sealed container, protected from light and moisture. For maximum stability, storing the compound as a solid is preferable to keeping it in solution for extended periods[4].
Section 2: Troubleshooting Guide for Synthesis and Reactions
This guide addresses common issues encountered during synthesis and derivatization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Starting Material Degradation: The stability of the carboxylic acid may be compromised under harsh reaction conditions (e.g., high heat, strong acid)[3]. | Verify the purity of the starting material before use. Consider using milder reaction conditions. For reactions requiring acidic catalysis, use the mildest effective acid to prevent potential decarboxylation[3]. |
| Poor Solubility: The compound is only slightly soluble in water but has better solubility in polar organic solvents like DMSO[1]. | Select an appropriate solvent system. Polar aprotic solvents are often effective for reactions involving this compound[3]. | |
| Unexpected Side Products | Ring Substitution: The isoquinoline ring can undergo electrophilic substitution (e.g., halogenation, nitration) if reactive reagents are present[3]. | Protect the isoquinoline ring if it is not the intended reaction site. Carefully control stoichiometry and reaction conditions to improve regioselectivity. |
| Decarboxylation: Loss of the CO₂ group can occur under strong acidic conditions, especially when heated[3]. | Avoid excessive heat and strong acids. If acidic conditions are necessary, perform the reaction at the lowest possible temperature. | |
| Failure of Amide Coupling | Carboxylic Acid Inactivity: The carboxylic acid requires activation to react efficiently with amines. | Use standard peptide coupling agents (e.g., HATU, HOBt/EDC) to activate the carboxylic acid prior to the addition of the amine. |
| Salt Formation: The basic amine reactant can be protonated by the acidic carboxylic acid, forming a stable salt that is unreactive[8]. | Add a non-nucleophilic base (e.g., DIPEA, triethylamine) to the reaction mixture to neutralize the salt and free the amine for reaction. |
Section 3: Data Summary Tables
Table 1: Reactivity Profile of this compound
| Reaction Type | Common Reagents | Major Products | Notes |
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃), Hydrogen peroxide (H₂O₂)[3] | Isoquinoline derivatives[3] | The isoquinoline ring is resistant to oxidation and can cleave under harsh conditions[7]. |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)[3] | Isoquinoline-6-carboxaldehyde, Isoquinoline-6-methanol[3] | The reaction primarily targets the carboxylic acid functional group. |
| Electrophilic Substitution | Bromine (Br₂), Chlorine (Cl₂), Nitric acid (HNO₃)[3] | Halogenated or nitro-isoquinoline derivatives[3] | The position of substitution is influenced by the existing carboxylic acid group and the reaction conditions. |
| Carboxylic Acid Derivatization | Thionyl chloride (SOCl₂), Oxalyl chloride, Peptide coupling agents, Alcohols (with acid catalyst) | Acid chlorides, Amides, Esters | The carboxylic acid group allows for straightforward derivatization, a key feature for its use in medicinal chemistry[3][9]. |
Table 2: General Solubility Characteristics
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Ethanol, Ether, Chloroform | Soluble (for parent isoquinoline) | [10] |
Section 4: Experimental Protocols
Protocol 1: General Protocol for Assessing Stability under Acidic and Basic Conditions (Forced Degradation Study)
This protocol is adapted from stability testing procedures for similar isoquinoline derivatives and can be used to evaluate the stability of this compound under stressed conditions[4]. The primary analytical method is High-Performance Liquid Chromatography (HPLC).
Objective: To determine the rate and extent of degradation of this compound in acidic and basic solutions at an elevated temperature.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a suitable C18 column and UV detector
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture in a controlled temperature bath (e.g., 60 °C)[4].
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate the mixture under the same controlled temperature conditions[4].
-
Control Sample: Prepare a control sample by mixing an aliquot of the stock solution with an equal volume of purified water and keep it under the same temperature conditions.
-
-
Time-Point Sampling:
-
Withdraw samples from the acidic, basic, and control mixtures at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
-
Sample Preparation for Analysis:
-
At each time point, immediately neutralize the withdrawn sample. For the acidic sample, add an equivalent amount of 0.1 M NaOH. For the basic sample, add an equivalent amount of 0.1 M HCl[4].
-
Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.
-
-
HPLC Analysis:
-
Analyze all prepared samples using a validated, stability-indicating HPLC method capable of separating the parent compound from any potential degradation products[4].
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.
-
Section 5: Diagrams and Workflows
Caption: General workflow for a forced degradation stability study.
Caption: Troubleshooting decision tree for low reaction yields.
References
- 1. 6-Isoquinolinecarboxylic Acid: Properties, Applications, Safety Data & High-Purity Supplier China [quinoline-thiophene.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | | RUO [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. 6-Methoxyisoquinoline-8-carboxylic acid | 2091246-62-5 | Benchchem [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Scaling Up Production of Isoquinoline-6-carboxylic Acid
Welcome to the technical support center for the synthesis and scale-up of Isoquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the production of this key chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Question 1: My synthesis of this compound via oxidation of Isoquinoline-6-carbaldehyde is resulting in a low yield. What are the potential causes and solutions?
Answer: Low yields in the oxidation of Isoquinoline-6-carbaldehyde can arise from several factors:
-
Incomplete Reaction: The oxidation may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting aldehyde has been consumed before workup. Extend the reaction time if necessary.
-
-
Over-oxidation or Side Reactions: Harsh oxidizing agents or reaction conditions can lead to degradation of the isoquinoline ring system.
-
Product Loss During Workup: The product may be lost during extraction or purification steps.
-
Solution: this compound is amphoteric. Ensure the pH of the aqueous solution is correctly adjusted during extraction. Acidify the filtrate with dilute acid to precipitate the carboxylic acid, then collect it by filtration.[2] Wash the precipitate with cold water to minimize solubility losses.
-
Question 2: I am attempting the hydrolysis of 6-Cyanoisoquinoline to produce this compound, but the reaction is sluggish and gives a mixture of amide and carboxylic acid. How can I improve this?
Answer: The hydrolysis of heteroaromatic nitriles can be challenging. Here are some strategies to optimize the reaction:
-
Choice of Catalyst (Acid vs. Base): Both acid and base catalysis can be used for nitrile hydrolysis.[3]
-
Acid-Catalyzed: Concentrated sulfuric acid is often effective for the hydrolysis of heteroaromatic nitriles.[3] This method directly yields the carboxylic acid upon workup. Reaction times can be long (6-24 hours) at reflux temperatures.[3]
-
Base-Catalyzed: This method is often faster than acid hydrolysis (2-12 hours) and may be preferable for substrates sensitive to strong acids.[3] It initially forms the carboxylate salt, which requires a separate acidification step to yield the carboxylic acid.[3]
-
-
Driving the Reaction to Completion: To avoid isolating the intermediate amide, ensure sufficient reaction time and temperature.
-
Solution: Increase the reflux time and monitor the reaction by TLC or HPLC until the amide intermediate is no longer observed. For base-catalyzed hydrolysis, using a higher concentration of the base (3-5 equivalents) can help drive the reaction to the carboxylate.[3]
-
Question 3: When scaling up the synthesis, I'm facing issues with controlling the reaction temperature and achieving consistent results. What should I consider?
Answer: Scaling up introduces challenges related to heat and mass transfer.
-
Exothermic Reactions: Many reactions in isoquinoline synthesis can be exothermic.
-
Solution: For large-scale production, ensure the reactor has adequate cooling capacity. The rate of addition of reagents should be carefully controlled to manage the heat generated. Pilot studies are recommended to understand the thermal profile of the reaction.
-
-
Mixing: Inefficient mixing can lead to localized "hot spots" and inconsistent product quality.
-
Solution: Use appropriate agitation systems for the scale of the reaction. The geometry of the reactor and stirrer is crucial for achieving homogeneity.
-
-
Process Analytical Technology (PAT): For large-scale manufacturing, implementing PAT can help monitor critical quality attributes in real-time, allowing for better control and consistency.
Question 4: What is the most effective method for purifying this compound at a larger scale?
Answer: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[4][5]
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
-
Recommended Solvents: For this compound, solvent systems like ethanol/water or toluene are often suitable for recrystallization.[3]
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove surface impurities.[6]
-
Dry the purified crystals thoroughly.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for key synthetic routes to this compound and its precursors. Note that yields are highly dependent on the specific reaction conditions and scale.
| Synthesis Step | Starting Material | Reagents | Typical Yield | Reaction Time | Reference |
| Route 1: Oxidation | |||||
| Synthesis of Intermediate | 6-Bromoisoquinoline | LiAlH₄ then MnO₂ | ~64% (overall) | 6-8 hours | [7] |
| Oxidation to Carboxylic Acid | Isoquinoline-6-carbaldehyde | KMnO₄, Acetone/Water | High | - | [2] |
| Route 2: Hydrolysis | |||||
| Acid-Catalyzed Hydrolysis | 6-Cyanoisoquinoline | Concentrated H₂SO₄ | Good | 6-24 hours | [3] |
| Base-Catalyzed Hydrolysis | 6-Cyanoisoquinoline | NaOH or KOH in Ethanol/Water | Good | 2-12 hours | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of Isoquinoline-6-carbaldehyde
This two-step protocol is adapted from patented procedures and common laboratory practices.[2][7]
Step 1a: Synthesis of Isoquinoline-6-carbaldehyde from 6-Bromoisoquinoline
-
Materials: 6-Bromoisoquinoline, Lithium aluminum hydride (LiAlH₄), Manganese dioxide (MnO₂), Tetrahydrofuran (THF), Petroleum ether.
-
Procedure:
-
A solution of 6-bromoisoquinoline in anhydrous THF is carefully added to a suspension of LiAlH₄ in THF at a controlled temperature.
-
After the reaction is complete, it is quenched sequentially with water and NaOH solution.
-
The resulting solid is filtered off, and the filtrate is concentrated to yield the intermediate alcohol.
-
The alcohol is then dissolved in anhydrous THF, and MnO₂ (1.5 equivalents) is added.
-
The mixture is heated to 50-55 °C and stirred for 6-8 hours.[7]
-
After cooling, the mixture is filtered through celite, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford Isoquinoline-6-carbaldehyde. A reported yield for a similar process is 86% for this oxidation step.[7]
-
Step 1b: Oxidation to this compound
-
Materials: Isoquinoline-6-carbaldehyde, Potassium permanganate (KMnO₄), Acetone, Water, Sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve Isoquinoline-6-carbaldehyde in acetone.
-
Cool the solution in an ice bath and slowly add a solution of KMnO₄ in water.
-
Stir the mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Filter the mixture to remove the manganese dioxide byproduct.
-
Acidify the filtrate with dilute H₂SO₄ to precipitate the carboxylic acid.
-
Collect the white precipitate by filtration, wash with cold water, and dry to yield this compound.[2]
-
Protocol 2: Synthesis of this compound via Hydrolysis of 6-Cyanoisoquinoline
This protocol is based on general procedures for nitrile hydrolysis.[3]
-
Materials: 6-Cyanoisoquinoline, Concentrated Sulfuric Acid (98%) or Sodium Hydroxide, Ethanol, Deionized Water, Sodium Bicarbonate, Dichloromethane or Ethyl Acetate.
-
Procedure (Acid-Catalyzed):
-
In a round-bottom flask, carefully add a 10 M solution of sulfuric acid to 6-Cyanoisoquinoline.
-
Heat the mixture to reflux (100-120 °C) with vigorous stirring for 6-24 hours, monitoring by TLC.
-
After completion, cool the mixture and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution to a pH of approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Troubleshooting decision tree for low yield in the oxidation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. CN104370813A - Preparation method of isoquinoline-6-formaldehyde - Google Patents [patents.google.com]
Validation & Comparative
The Critical Influence of Isomer Position on Biological Activity: A Comparative Guide to Isoquinoline Analogues
For researchers and professionals in drug discovery, understanding the subtle yet profound impact of a functional group's position on a molecule's biological activity is paramount. This guide provides a comparative analysis of the biological activities of positional isomers, using a compelling case study to illustrate how minor structural changes can lead to significant differences in efficacy and toxicity. While the broader isoquinoline scaffold is a well-established pharmacophore in numerous therapeutic agents, this guide will delve into the specific effects of positional isomerism on antibacterial activity and cytotoxicity, supported by experimental data.
The arrangement of atoms within a molecule, or its isomerism, can dramatically alter its interaction with biological targets. For heterocyclic compounds like isoquinoline, a simple shift of a substituent from one carbon atom to another can change the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, thereby dictating its pharmacological profile. Below, we examine a study that systematically investigates these differences.
Comparative Biological Activities: A Case Study
A study on a series of isoamphipathic antibacterial molecules (IAMs), which are peptidomimetic compounds, provides a clear and quantitative illustration of the effects of positional isomerism. In this research, an ortho-, meta-, and para-substituted phenyl ring was incorporated into the molecular design to assess the impact on antibacterial and hemolytic (toxic) activities. The Minimum Inhibitory Concentration (MIC) against various bacterial strains and the 50% Hemolytic Concentration (HC50) were determined.
Data Presentation: Quantitative Comparison of Positional Isomers
The following table summarizes the key findings, showcasing how the position of the substituent (ortho, meta, or para) influences the antibacterial potency and toxicity of the compounds. Lower MIC values indicate greater antibacterial activity, while higher HC50 values suggest lower toxicity to mammalian red blood cells.
| Compound | Isomer Position | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | HC50 (μg/mL) | Selectivity Index (HC50/MIC vs. S. aureus) |
| IAM-1 | Ortho | 1-8 | 32 | 650 | 81.25 - 650 |
| IAM-2 | Meta | 1-8 | 16 | 98 | 12.25 - 98 |
| IAM-3 | Para | 1-8 | 16 | 160 | 20 - 160 |
Data is adapted from a study on isoamphipathic antibacterial molecules to illustrate the principle of positional isomerism.[1][2][3]
The data clearly demonstrates that while all three isomers exhibit good to moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, their toxicity profiles differ significantly.[1] The ortho-isomer (IAM-1) displays a remarkably higher HC50 value, indicating it is substantially less toxic to mammalian cells compared to the meta- and para-isomers.[1][2][3] This results in a superior selectivity index for the ortho-isomer, making it a more promising candidate for further therapeutic development.
Experimental Protocols
To ensure the reproducibility and validity of the presented biological data, it is crucial to understand the experimental methodologies employed. Below are detailed protocols for the key experiments cited.
Minimal Inhibitory Concentration (MIC) Assay
The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (isoquinoline positional isomers) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., vancomycin, colistin)
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial suspension to each well containing the diluted compounds.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Hemolytic (HC50) Assay
The hemolytic assay assesses the cytotoxicity of a compound by measuring its ability to lyse red blood cells.
Materials:
-
Freshly collected human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Test compounds
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.
-
Compound Dilution: Prepare serial dilutions of the test compounds in PBS in the 96-well plate.
-
Incubation: Add the RBC suspension to each well and incubate at 37°C for 1-2 hours.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Data Acquisition: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control (Triton X-100). The HC50 value, the concentration causing 50% hemolysis, is determined by plotting the percentage of hemolysis against the compound concentration.
Visualizing the Impact of Positional Isomerism
The following diagrams illustrate the logical relationship between positional isomers and their resulting biological activities, as well as a typical workflow for their evaluation.
Caption: The influence of isomer position on molecular properties and biological outcomes.
Caption: A typical workflow for the comparative evaluation of positional isomers.
References
A Researcher's Guide to the Analytical Characterization of Isoquinoline-6-carboxylic Acid
For researchers, scientists, and drug development professionals, a thorough understanding of the analytical methods available for characterizing isoquinoline-6-carboxylic acid is paramount for ensuring the quality, purity, and proper identification of this important chemical entity. This guide provides a comparative overview of key analytical techniques, complete with experimental protocols and performance data to aid in method selection and implementation.
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its robust characterization is crucial for its application in these fields. This guide explores the utility of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Additionally, alternative methods such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are discussed as potential high-throughput or orthogonal approaches.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening. The following tables provide a summary of the performance characteristics of the primary analytical methods for the characterization of this compound and similar aromatic carboxylic acids.
Table 1: Chromatographic Method Performance
| Method | Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Precision (%RSD) | Accuracy (% Recovery) |
| HPLC-UV | Nicotiana Alkaloids | 1 - 50 | ~1.0 | ~2.8-4.8 | < 2% | Not Specified |
| Carnosol | 0.19 - 5.64 | 0.04 | 0.19 | 1.9 - 3.6% | 81 - 108% | |
| UPLC-MS/MS | Carboxylic Acids (derivatized) | 0.001 - 10 | ~0.00001 | Not Specified | < 15% | 79.1 - 116.6% |
| Carboxylic Acids (derivatized) | Not Specified | Not Specified | Not Specified | < 20% | 80 - 120% |
Note: Data for HPLC-UV is based on the analysis of structurally related alkaloids and other aromatic compounds due to the limited availability of specific validated methods for this compound.[1][2] Data for UPLC-MS/MS is for a range of carboxylic acids and demonstrates the high sensitivity achievable with this technique.[3][4]
Table 2: Spectroscopic Method Overview
| Method | Information Provided | Key Parameters | Sample Requirements | Notes |
| ¹H NMR | Structural elucidation, proton environment | Chemical shift (δ), coupling constants (J) | 5-10 mg dissolved in deuterated solvent | Provides detailed structural information. |
| ¹³C NMR | Carbon skeleton confirmation | Chemical shift (δ) | 20-50 mg dissolved in deuterated solvent | Confirms the number and type of carbon atoms. |
| FTIR | Functional group identification | Wavenumber (cm⁻¹) | Small amount of solid or liquid | Confirms the presence of the carboxylic acid and aromatic rings. |
| Mass Spec. | Molecular weight and fragmentation | m/z ratio | Small amount, often from LC eluent | Confirms molecular weight and can aid in structural elucidation. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these analytical techniques. The following are representative protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification and purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid to adjust the pH to around 3.5). A typical starting point could be a 60:40 (v/v) mixture of the aqueous phase and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a common wavelength for aromatic compounds is around 230-260 nm).[2][5]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and methanol). Prepare a series of calibration standards by diluting a stock solution to cover the expected concentration range of the samples.
-
Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations and perform a linear regression of peak area versus concentration. A correlation coefficient (R²) > 0.999 is desirable.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (%RSD) should typically be less than 2%.[2]
-
Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known concentration of the standard. Recoveries are typically expected to be within 98-102%.
-
LOD and LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6][7]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and selectivity, making it ideal for trace-level analysis or analysis in complex matrices.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source. A sub-2 µm particle size C18 column is typically used.
-
Mobile Phase: Similar to HPLC, but with MS-compatible buffers such as formic acid or ammonium formate. A gradient elution is often employed for better separation in complex samples.
-
Flow Rate: Typically 0.3 - 0.6 mL/min.
-
MS Parameters:
-
Ionization Mode: ESI positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective.
-
MRM Transitions: For quantitative analysis, specific multiple reaction monitoring (MRM) transitions (precursor ion → product ion) should be determined by infusing a standard solution of this compound.
-
-
Sample Preparation: Similar to HPLC, but may require a derivatization step to improve chromatographic retention and ionization efficiency for certain carboxylic acids.[8]
-
Validation: The validation parameters are similar to HPLC, but with a focus on matrix effects, which can be significant in ESI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of this compound.
-
Instrumentation: An NMR spectrometer with a field strength of 400 MHz or higher.
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key signals would include those in the aromatic region and the carboxylic acid proton (which may be broad and exchangeable with D₂O).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon signals. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons for complete structural assignment.
-
-
Quantitative NMR (qNMR): qNMR can be used for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard of known concentration.[9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Interpretation: Look for characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid at approximately 3300-2500 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid at around 1700 cm⁻¹.
-
C-H and C=C stretching and bending vibrations from the aromatic isoquinoline ring system.
-
Alternative Analytical Methods
For specific applications, alternative techniques may offer advantages.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the primary mobile phase, offering faster separations and reduced organic solvent consumption compared to HPLC. It is particularly well-suited for the analysis of chiral compounds and can be a valuable orthogonal technique for purity assessment of isoquinoline derivatives.
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is well-suited for the analysis of charged species like carboxylic acids. It requires minimal sample volume and can be a high-throughput alternative to HPLC for quantitative analysis in simple matrices.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 6. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Isoquinoline-6-carboxylic Acid: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Isoquinoline-6-carboxylic Acid, Supported by Experimental Data.
This compound is a key heterocyclic building block in the synthesis of pharmacologically active molecules. Accurate and reliable quantification of this compound is paramount for research, quality control, and drug development. This guide provides a comprehensive comparison of two powerful analytical techniques, HPLC and GC-MS, for the analysis of this compound, offering detailed experimental protocols and performance data to aid in method selection.
At a Glance: Performance Comparison
High-Performance Liquid Chromatography (HPLC) is generally the more direct and versatile method for the analysis of polar, non-volatile compounds like this compound. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS), while offering high sensitivity and specificity, necessitates a derivatization step to increase the analyte's volatility. The choice between these techniques will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
| Parameter | HPLC | GC-MS |
| Direct Analysis | Yes | No (Derivatization required) |
| Sample Preparation | Simple dissolution and filtration | Multi-step derivatization |
| Linearity (r²) | > 0.999[1] | Typically > 0.99[2] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL[1] | ~12 ng/mL (as methyl ester)[2] |
| Limit of Quantitation (LOQ) | 0.2 - 5.0 µg/mL[1] | Not explicitly found, but quantifiable at low µg/mL |
| Accuracy (% Recovery) | 98% - 102%[1] | 95% - 100%[2] |
| Precision (RSD%) | < 2%[1] | < 8%[2] |
| Throughput | Higher | Lower due to sample prep |
| Instrumentation Cost | Generally lower | Generally higher |
Experimental Workflows
The analytical workflows for HPLC and GC-MS differ significantly, primarily in the sample preparation stage.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from established methods for the analysis of quinoline carboxylic acids, which are structurally similar to the target analyte.[3][4][5]
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid or Trifluoroacetic acid (TFA) (analytical grade).
-
Ultrapure water.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient could be: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 270 nm, to be determined by UV scan of the analyte).
3. Sample and Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition to achieve a concentration range suitable for creating a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Direct analysis of this compound by GC-MS is not feasible due to its low volatility. A derivatization step, such as esterification, is required.[6]
1. Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., non-polar or medium-polarity).
-
Reaction vials (2 mL).
-
Heating block or water bath.
-
Boron Trifluoride (BF3) in methanol (14%).
-
Hexane (GC grade).
-
Saturated sodium chloride solution.
-
Anhydrous sodium sulfate.
2. Derivatization (Methyl Esterification):
-
Sample Preparation: Accurately weigh 1 mg of this compound and place it in a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF3) in methanol to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An example program could be: initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized for the specific derivative.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Operate in electron ionization (EI) mode with a scan range appropriate for the expected mass of the derivatized analyte.
Choosing the Right Technique: A Decision Guide
The selection between HPLC and GC-MS for the analysis of this compound is contingent on several factors.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Crystallographic Analysis of Isoquinoline-6-Carboxylic Acid Derivatives and a Structural Isomer
A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystallographic structures of isoquinoline derivatives, offering a comparative analysis with the isomeric quinoline-6-carboxylic acid. This guide provides a comprehensive overview of their solid-state structures, experimental protocols, and key structural parameters.
While the crystal structure of isoquinoline-6-carboxylic acid remains elusive in the primary literature, this guide presents a comparative analysis of closely related isoquinoline derivatives whose crystal structures have been determined. For a direct structural comparison, the crystallographic data of its isomer, quinoline-6-carboxylic acid, is also included. This information is crucial for understanding the structure-activity relationships (SAR) in drug design, where the isoquinoline scaffold is a prominent feature.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for selected isoquinoline derivatives and quinoline-6-carboxylic acid, allowing for a clear comparison of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate[1][2] | C₁₅H₁₇NO₂S₂ | Orthorhombic | P2₁2₁2₁ | 5.2804(5) | 8.1347(17) | 35.015(4) | 90 | 90 | 90 | 1504.1(4) | 4 |
| 5H-imidazol[2,3-b]isoquinoline-1-ethanol-5-one-1,2,3,10b-tetrahydro-β(S)-phenyl-3(S)-phenyl[3] | C₂₅H₂₂N₂O₂ | Orthorhombic | P2₁2₁2₁ | 5.341(5) | 16.735(5) | 22.129(5) | 90 | 90 | 90 | 1978(2) | 4 |
| Quinoline-6-carboxylic acid | C₁₀H₇NO₂ | Triclinic | P-1 | 3.8437(3) | 7.8288(6) | 13.0652(10) | 90.012(3) | 96.386(3) | 90.013(3) | 390.93(5) | 2 |
Experimental Protocols
The determination of crystal structures by single-crystal X-ray diffraction involves a standardized workflow, from crystal growth to data analysis. The general protocols are outlined below.
Crystallization
Obtaining high-quality single crystals is a critical first step. For small organic molecules like isoquinoline derivatives, slow evaporation of a saturated solution is a common and effective technique.
General Protocol for Crystallization by Slow Evaporation:
-
Solvent Selection: The choice of solvent is crucial. A suitable solvent will dissolve the compound when heated but will have lower solubility at room temperature. A screening of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, or binary mixtures) is recommended to find the optimal conditions.
-
Preparation of a Saturated Solution: The compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Filtration: The hot solution is filtered to remove any insoluble impurities that could hinder single crystal growth.
-
Slow Evaporation: The filtered solution is placed in a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent.
-
Crystal Growth: The vial is kept in a vibration-free environment at a constant temperature. Over time, as the solvent evaporates and the solution becomes supersaturated, single crystals will begin to form.
-
Harvesting: Once crystals of a suitable size and quality are observed, they are carefully removed from the mother liquor.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
High-quality crystals are mounted on a goniometer and subjected to X-ray diffraction analysis.
General Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a loop or a glass fiber.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the space group. The intensities of the reflections are integrated.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of small organic molecules.
Caption: A generalized workflow for determining the crystal structure of an organic compound.
References
A Comparative Analysis of Isoquinoline and Quinoline Scaffolds in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Quinoline and isoquinoline are structural isomers, both featuring a benzene ring fused to a pyridine ring.[1] This subtle difference in the position of the nitrogen atom—at position 1 in quinoline and position 2 in isoquinoline—profoundly influences their electronic distribution, stereochemistry, and hydrogen bonding capacity.[2][3] These structural nuances translate into distinct interactions with biological targets, making a comparative study essential for rational drug design and development. While both scaffolds are foundational in a multitude of pharmacologically active compounds, their derivatives often exhibit unique biological profiles.[2][4]
Comparative Biological Activity: A Quantitative Overview
The biological potency of quinoline and isoquinoline derivatives is highly dependent on the nature and position of their substituents.[2] However, by comparing derivatives with similar functionalities, we can glean insights into the inherent potential of each core structure. The following tables summarize the half-maximal inhibitory concentration (IC50) values for anticancer activity and the Minimum Inhibitory Concentration (MIC) for antimicrobial effects, as reported in the literature.
Table 1: Comparative Cytotoxicity (IC50) of Quinoline and Isoquinoline Derivatives Against Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |
| Quinoline | 8-nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal) | 0.53[5] |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 (Colorectal) | 0.93[5] | |
| TAS‐103 | - | 2 (Topoisomerase I) / 6.5 (Topoisomerase II)[6] | |
| Isoquinoline | Sanguinarine | A375 (Melanoma) | 2.1[7] |
| Chelerythrine | A549 (Lung) | 0.14 µg/mL*[7] | |
| THIQ-oxime hybrid (15c) | MCF-7 (Breast) | 7[8] | |
| N-substituted derivative (14) | HCT116 (Colon) | 0.48 (after 24h)[8] |
*Note: Original data in µg/mL. Conversion to µM requires molecular weight.
Table 2: Comparative Antimicrobial Activity (MIC) of Quinoline and Isoquinoline Derivatives
| Compound Class | Derivative Example | Pathogen | MIC (µg/mL) |
| Quinoline | 2-sulfoether-4-quinolone (15) | Staphylococcus aureus | 0.8 µM*[9] |
| 2-fluoro 9-oxime ketolide hybrid (16) | Streptococcus pneumoniae | ≤ 0.008[9] | |
| Isoquinoline | Tricyclic Derivative (8d) | Staphylococcus aureus | 16[10][11] |
| Tricyclic Derivative (8f) | Streptococcus pneumoniae | 32[10][11] | |
| Alkynyl Isoquinoline (HSN584/HSN739) | MRSA | 4 or 8[12] |
*Note: Original data in µM.
Key Signaling Pathways: Mechanisms of Action
Quinoline and isoquinoline derivatives exert their biological effects by modulating critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[2]
Quinoline Derivatives: Targeting Pro-Survival Pathways
Quinoline-based compounds frequently target key kinases and enzymes involved in cancer progression.[13][14] A significant mechanism is the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is often hyperactivated in cancer.[2][14] By inhibiting kinases like PI3K and mTOR, these compounds block downstream signaling, leading to reduced protein synthesis and the induction of apoptosis.[2]
Caption: Quinoline derivatives inhibiting the PI3K/Akt/mTOR signaling cascade.
Isoquinoline Derivatives: Modulating Stress and Apoptotic Pathways
Certain isoquinoline alkaloids have been shown to inhibit components of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[2] This pathway is another crucial route governing cell proliferation and survival, and its dysregulation is common in many cancers.[2] Furthermore, many isoquinoline compounds induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and the production of reactive oxygen species (ROS).[15]
Caption: Isoquinoline derivatives impeding the MAPK/ERK signaling pathway.
Experimental Protocols
To ensure reproducibility and comparability of findings, standardized experimental protocols are essential. The following sections outline methodologies for key in vitro assays.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound (isoquinoline or quinoline derivative) in culture medium. After the initial 24-hour incubation, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.[15]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.
-
MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.[16]
Caption: General experimental workflow for the MTT cell viability assay.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Protocol:
-
Bacterial Culture Preparation: Prepare an inoculum of the test bacterium from an overnight culture. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
Both quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, serving as the basis for numerous potent biological agents. The choice between a quinoline and an isoquinoline core for drug design is target-dependent. While direct comparisons of the parent heterocycles are not common, analysis of their derivatives indicates that the specific placement of the nitrogen atom significantly impacts biological activity.[2] For instance, some studies suggest that for certain targets like HER2-positive breast cancer cells, the isoquinoline scaffold may offer a more favorable arrangement for binding and inhibition.[2] Conversely, quinoline derivatives have shown profound effects on pathways like PI3K/Akt/mTOR.[2] A thorough understanding of the structure-activity relationships and mechanisms of action for both isomers is crucial for the continued development of novel and effective therapeutics.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. differencebetween.com [differencebetween.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Validation of Synthesized Isoquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthesized Isoquinoline-6-carboxylic acid, a critical step in ensuring the reliability and reproducibility of research and development activities. By employing a multi-faceted analytical approach, researchers can confidently assess the purity of their synthesized compound against commercially available standards and identify potential impurities. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), and introduces alternative methods for orthogonal verification.
Comparative Purity Analysis
A rigorous assessment of purity requires the use of multiple analytical techniques. This approach, known as orthogonal testing, provides a more complete picture of a sample's purity by leveraging different chemical and physical principles for separation and detection. The following table summarizes the expected performance of this compound in various analytical methods, comparing the synthesized product to a commercially available high-purity standard.
| Analytical Method | Parameter | Synthesized this compound | Commercial Standard (Purity >98%) |
| HPLC (UV) | Purity (Area %) | > 99.0% | > 98.0% |
| Retention Time (min) | ~ 5.8 | ~ 5.8 | |
| Impurity Profile | Identification of trace starting materials and byproducts | Specified impurities within defined limits | |
| ¹H NMR | Chemical Shifts (ppm) | Consistent with theoretical values | Consistent with theoretical values |
| Integration | Proportional to the number of protons | Proportional to the number of protons | |
| Impurity Signals | Absence of significant unassigned signals | Absence of significant unassigned signals | |
| ¹³C NMR | Chemical Shifts (ppm) | Consistent with theoretical values | Consistent with theoretical values |
| Mass Spectrometry | [M+H]⁺ (m/z) | 174.0550 ± 0.005 | 174.0550 ± 0.005 |
| Fragmentation Pattern | Consistent with predicted fragmentation | Consistent with predicted fragmentation | |
| qNMR | Purity (mol/mol %) | > 99.0% (against a certified internal standard) | N/A (Purity typically stated by HPLC) |
| DSC | Melting Point (°C) | Sharp peak, onset close to literature value | Sharp peak, consistent with specification |
Experimental Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for the validation of synthesized this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and identifying potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized compound and a commercial standard in methanol to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound and for detecting the presence of impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire a standard proton NMR spectrum. The aromatic protons of the isoquinoline ring and the carboxylic acid proton should be clearly visible. The chemical shifts and coupling constants should be compared to predicted values or literature data.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to confirm the carbon framework of the molecule.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to confirm the relative number of protons. Look for any unassigned signals that may indicate the presence of impurities.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an accurate mass measurement, which is crucial for confirming the elemental composition of the synthesized molecule.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the accurate mass of the protonated molecule ([M+H]⁺).
-
Data Analysis: Compare the experimentally determined monoisotopic mass to the theoretically calculated mass for C₁₀H₇NO₂. The mass error should be within 5 ppm. The fragmentation pattern can also be analyzed in MS/MS mode to further confirm the structure. The fragmentation of isoquinoline alkaloids often involves characteristic losses of substituents from the ring structure.[1]
Alternative Purity Validation Methods
For a more comprehensive purity assessment, the following orthogonal techniques are recommended:
Quantitative NMR (qNMR)
qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[2][3]
-
Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[3] By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the analyte can be calculated by comparing the integrals of the analyte and the internal standard signals.
-
Advantages: Provides a direct measure of molar concentration, is non-destructive, and can be used to quantify impurities even if their structures are unknown.[4][5]
Differential Scanning Calorimetry (DSC)
For crystalline solids, DSC can be used to determine purity by analyzing the melting point depression.
-
Principle: Impurities in a crystalline solid lower and broaden its melting point.[6][7] The van't Hoff equation relates the mole fraction of the impurity to the melting point depression.
-
Advantages: It is an absolute method that does not require a reference standard of the analyte.[6] It is particularly useful for detecting eutectic impurities.
-
Limitations: The compound must be a crystalline solid that does not decompose upon melting.[6]
Potential Impurities in the Synthesis of this compound
The nature of potential impurities will depend on the synthetic route employed. Common methods for isoquinoline synthesis include the Bischler-Napieralski and Pomeranz-Fritsch reactions. Potential impurities could include:
-
Unreacted Starting Materials: The precursors used in the initial steps of the synthesis.
-
Isomeric Byproducts: Other positional isomers of the carboxylic acid on the isoquinoline ring.
-
Intermediates: Incompletely cyclized or dehydrogenated intermediates.
-
Side-Reaction Products: Products resulting from unwanted reactions of the functional groups.
A thorough understanding of the synthetic pathway is crucial for anticipating and identifying potential impurities.
By implementing this comprehensive analytical strategy, researchers can ensure the high purity of their synthesized this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
A Comparative Efficacy Analysis of Isoquinoline-Based Drug Candidates in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various isoquinoline-based drug candidates, with a focus on their anticancer properties. The data presented is compiled from preclinical studies and offers a valuable resource for evaluating the therapeutic potential of these compounds.
Isoquinoline alkaloids and their synthetic derivatives have emerged as a promising class of compounds in drug discovery, demonstrating a wide range of biological activities.[1] In the field of oncology, these compounds have shown significant potential by targeting key cellular processes involved in cancer progression. This guide focuses on two prominent classes of isoquinoline-based anticancer agents: Topoisomerase I (Top1) inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors. We also explore their influence on critical signaling pathways such as the PI3K/Akt/mTOR cascade.
Comparative Efficacy of Isoquinoline-Based Topoisomerase I Inhibitors
Indenoisoquinoline derivatives are a key class of non-camptothecin Top1 inhibitors that have been developed to overcome the limitations of existing therapies.[2][3] These synthetic compounds trap the Top1-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[4] Below is a comparison of the cytotoxic activity of two clinical candidates, Indotecan (LMP400) and Indimitecan (LMP776), against various cancer cell lines.
Table 1: Cytotoxicity (IC50) of Indenoisoquinoline Topoisomerase I Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Indotecan (LMP400) | P388 | Leukemia | 300 | [5][6] |
| HCT116 | Colon Carcinoma | 1200 | [5][6] | |
| MCF-7 | Breast Cancer | 560 | [5][6] | |
| HT29 | Colon Carcinoma | 470 | [7] | |
| BRCA1-deficient DT40 | Chicken Lymphoma | ~15 | [8] | |
| BRCA2-deficient DLD1 | Colorectal Adenocarcinoma | 12.5 | [8] | |
| Indimitecan (LMP776) | BRCA1-deficient DT40 | Chicken Lymphoma | ~5 | [8] |
| BRCA2-deficient DLD1 | Colorectal Adenocarcinoma | 10 | [8] |
Comparative Efficacy of Isoquinoline-Based PARP Inhibitors
Isoquinolinone and naphthyridinone-based compounds have been designed as potent inhibitors of PARP1, an enzyme crucial for DNA repair.[9][10] By inhibiting PARP, these drugs can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[11]
Table 2: Inhibitory Activity (IC50) of Isoquinoline-Based PARP1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line (Assay) | Reference |
| Compound 34 (naphthyridinone) | PARP1 | Potent (specific value not provided) | MDA-MB-436 (Breast Cancer Xenograft) | [10] |
| BYK204165 (isoquinolindione) | PARP-1 | pIC50 = 7.35 | Cell-free | [12] |
| PARP-2 | pIC50 = 5.38 | Cell-free | [12] | |
| 5-AIQ (5-aminoisoquinoline) | PARP-1 | Active inhibitor (specific value not provided) | In vitro/In vivo genotoxicity assays |
Signaling Pathway Inhibition: The PI3K/Akt/mTOR Cascade
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[13][14] Some isoquinoline derivatives have been investigated for their potential to inhibit this pathway.
Figure 1. Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline-based drug candidates.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of the discussed drug candidates.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% glycerol)
-
5x Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Test compound dissolved in DMSO
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture containing 10x Topoisomerase I Assay Buffer, supercoiled plasmid DNA (e.g., 0.25 µg), and nuclease-free water to a final volume of 20 µL.
-
Add the desired concentration of the test compound or vehicle control (DMSO).
-
Initiate the reaction by adding a pre-determined amount of human Topoisomerase I enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of 5x Stop Buffer/Gel Loading Dye.
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel in 1x TAE buffer.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA form.[15]
Figure 2. Experimental workflow for the Topoisomerase I relaxation assay.
PARP Inhibition Assay (Colorimetric)
This assay measures the inhibition of PARP activity by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Histone-coated 96-well plates
-
Cell lysate containing PARP enzyme
-
Biotinylated NAD+
-
Activated DNA
-
Test compound
-
Streptavidin-HRP conjugate
-
Chemiluminescent or colorimetric substrate
-
Plate reader
Procedure:
-
Seed cells in a culture plate and treat with the test compound for a specified time.
-
Harvest and lyse the cells. Determine the protein concentration of the lysates.
-
Add the cell lysates to the histone-coated wells of the assay plate.
-
Initiate the PARP reaction by adding biotinylated NAD+ and activated DNA.
-
Incubate to allow for the incorporation of biotinylated ADP-ribose.
-
Wash the wells to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the wells to remove unbound Streptavidin-HRP.
-
Add the substrate and measure the signal using a plate reader. The reduction in signal intensity in the presence of the test compound indicates PARP inhibition.[16]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[17]
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Indotecan | Topoisomerase | TargetMol [targetmol.com]
- 7. Potentiation of the novel Topoisomerase I inhibitor indenoisoquinoline LMP-400 by the cell checkpoint and Chk1-Chk2 inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 12. Assay of topoisomerase I activity [protocols.io]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. bmglabtech.com [bmglabtech.com]
- 17. benchchem.com [benchchem.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Isoquinoline-6-Carboxylic Acid Analogs
For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of potent and selective inhibitors of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoquinoline-6-carboxylic acid analogs, focusing on their development as inhibitors of key enzymes implicated in cancer and neurodegenerative diseases.
This report delves into the SAR of two distinct classes of this compound analogs: indolo[3,2-c]quinoline-6-carboxylic acids as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as inhibitors of Poly(ADP-ribose) polymerase (PARP). Through a detailed examination of experimental data and methodologies, this guide aims to provide actionable insights for the rational design of next-generation therapeutics based on the this compound core.
Targeting DYRK1A: The Rise of Indolo[3,2-c]quinoline-6-carboxylic Acids
DYRK1A is a protein kinase that has been implicated in the pathophysiology of neurodegenerative conditions such as Down syndrome and Alzheimer's disease. The development of selective DYRK1A inhibitors is a promising therapeutic strategy. A study focused on 11H-indolo[3,2-c]quinoline-6-carboxylic acid identified it as a screening hit for DYRK1A inhibition and subsequent structural modifications revealed key SAR insights.[1][2]
Structure-Activity Relationship Insights
The core structure, 11H-indolo[3,2-c]quinoline-6-carboxylic acid, provides a foundational scaffold for inhibitor development. The SAR studies revealed the critical importance of substitutions on the indole ring for both potency and selectivity.
Key findings from the SAR studies include:
-
Substitution at the 10-position: Introduction of a halogen atom at the 10-position of the indoloquinoline ring dramatically increases inhibitory potency against DYRK1A. An iodine substituent at this position (Compound 5j) resulted in a highly potent inhibitor with an IC50 of 6 nM.[3]
-
Role of the Carboxylic Acid: The carboxylic acid moiety at the 6-position is crucial for activity. Esterification of this group leads to a loss of inhibitory effect, suggesting a key interaction in the enzyme's active site.[3]
-
Selectivity: The 10-iodo substituted analogs demonstrated significant selectivity for DYRK1A over other closely related kinases, highlighting the importance of this substitution for achieving selective inhibition.[2][3]
Comparative Inhibitory Activity of Indolo[3,2-c]quinoline-6-carboxylic Acid Analogs against DYRK1A
| Compound | R1 (10-position) | IC50 (nM) for DYRK1A |
| 5a | H | 2600 |
| 5h | Cl | 31 |
| 5j | I | 6 |
| 5k | OMe | 33 |
| 5o | I (on different scaffold) | 22 |
Targeting PARP: The Emergence of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with BRCA mutations. A novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been designed and evaluated as PARP inhibitors, demonstrating the versatility of the isoquinoline scaffold.[4]
Structure-Activity Relationship Insights
The 3,4-dihydroisoquinol-1-one-4-carboxamide core was designed to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.[4] This design strategy, coupled with systematic SAR studies, led to the identification of potent PARP inhibitors.
Key findings from the SAR studies include:
-
Carboxamide Moiety: The carboxamide at the 4-position is a key feature, with the nature of the amine substituent significantly influencing potency.
-
Fluorine Substitution: The presence of a fluorine atom on the isoquinoline ring can impact the compound's properties and contribute to its overall activity profile.
-
Druglikeness: The developed lead compound from this series exhibited favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, including better metabolic stability and lower plasma protein binding compared to the approved PARP inhibitor Olaparib.[4]
Comparative Inhibitory Activity of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Analogs against PARP1 and PARP2
| Compound | R (Amide substituent) | PARP1 IC50 (µM) | PARP2 IC50 (µM) |
| 1a (dihydroisoquinolone) | - | 13 | 0.8 |
| 1b (isoquinolone) | - | 9.0 | 0.15 |
| 2 (benzamido isoquinolone) | - | 13.9 | 1.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following sections outline the key experimental protocols used in the evaluation of the described this compound analogs.
Kinase Inhibition Assay (for DYRK1A inhibitors)
The inhibitory activity of the compounds against DYRK1A was determined using a radiometric kinase assay. The assay measures the incorporation of radioactive phosphate from [γ-³³P]ATP into a peptide substrate.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing the kinase, peptide substrate (DYRKtide), and assay buffer is prepared.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period.
-
Termination and Detection: The reaction is terminated, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curves.
PARP Inhibition Assay
The inhibitory activity of the compounds against PARP1 and PARP2 was assessed using a commercially available chemiluminescent assay kit. This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Protocol:
-
Assay Plate Preparation: Histone-coated assay plates are rehydrated.
-
Reaction Mixture Preparation: A reaction mixture containing activated DNA, PARP enzyme, and assay buffer is prepared.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of a NAD+ and biotinylated NAD+ mixture.
-
Incubation: The plate is incubated at room temperature.
-
Detection: The incorporated biotinylated PAR is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the PARP activity (IC50) is determined from the dose-response curves.
Visualizing the Path to Discovery
To better understand the logical flow of the research and the relationships between different components, the following diagrams are provided.
References
- 1. 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids are selective inhibitors of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Curcumin and Its Derivatives: An In Vitro and In Vivo Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the biological effects of curcumin and its synthesized derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their performance. The following sections present quantitative data on cytotoxic activity, detailed experimental protocols for key biological assays, and visualizations of the critical signaling pathways involved in their mechanism of action.
Data Presentation: Comparative Cytotoxicity of Curcumin and Its Derivatives
The anti-proliferative activity of curcumin and its derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in this assessment. The data below, compiled from multiple studies, summarizes the IC50 values of curcumin and several of its notable derivatives.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Curcumin | MCF-7 (Breast Cancer) | 40.32 | [1] |
| PC-3 (Prostate Cancer) | 21.54 | [1] | |
| HT-29 (Colon Cancer) | >50 | [1] | |
| MDA-MB-231 (Breast Cancer) | 18.54 | [2] | |
| A549 (Lung Cancer) | 20-40 (time-dependent) | [3] | |
| Derivative 18 | MCF-7 (Breast Cancer) | 2.31 | [1] |
| Derivative 20 | MCF-7 (Breast Cancer) | 3.84 | [1] |
| Derivative 42 | PC-3 (Prostate Cancer) | 0.72 | [1] |
| Derivative 15 | MDA-MB-231 (Breast Cancer) | 0.054 | [4] |
| Diacetylcurcumin (DAC) | Various Cancer Lines | Comparable to Curcumin | [5] |
| Diglutarylcurcumin (DGC) | Various Cancer Lines | Comparable to Curcumin | [5] |
| EF24 | Cervical Cancer Cells | 10-20 times more effective than Curcumin | [6] |
| DMCH | SW620 (Colon Cancer) | 7.50 | [2] |
| HT29 (Colon Cancer) | 9.80 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key in vitro assays used to evaluate the biological effects of curcumin and its derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[7][8]
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2][7]
-
Compound Treatment: Treat the cells with various concentrations of curcumin or its derivatives for 24, 48, or 72 hours.[2][8]
-
MTT Addition: Following incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 values.
Apoptosis (Annexin V-FITC) Assay
This assay is used to detect and quantify apoptosis, or programmed cell death, induced by the test compounds.[9][10]
-
Cell Treatment: Seed cells in 6-well plates and treat with curcumin or its derivatives at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9][10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of the tested compounds.[11][12]
-
Protein Extraction: Treat cells with curcumin or its derivatives for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies specific to the target proteins (e.g., NF-κB, Akt, p53, Bcl-2). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Validation
The antitumor effects of curcumin and its derivatives have been validated in preclinical animal models, providing crucial evidence of their potential therapeutic efficacy.
Xenograft Mouse Models:
-
Breast Cancer: In a study utilizing an MDA-MB-231 xenograft model in nude mice, administration of a curcumin derivative (Compound 13) significantly reduced tumor size by 60% compared to the control group. When combined with doxorubicin, the tumor size was reduced by 80%.[13] Another study using the same cell line found that curcumin treatment alone led to a decrease in tumor volume.[14][15]
-
Lung Cancer: In an A549 lung cancer xenograft model, curcumin-loaded nanoparticles demonstrated superior anticancer effects by delaying tumor growth compared to free curcumin.[16]
-
Cervical Cancer: Demethoxycurcumin (DMC), a curcumin derivative, significantly reduced tumor weights and volumes in a HeLa cell xenograft model in nude mice.[17]
-
Hepatocellular Carcinoma: A curcumin prodrug, curcumin diethyl disuccinate (CurDD), was more effective at reducing tumor growth in a HepG2-xenograft mouse model compared to curcumin.[18]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by curcumin and its derivatives, as well as a typical experimental workflow for their evaluation.
Caption: Experimental workflow for evaluating curcumin derivatives.
Caption: Curcumin's inhibition of the NF-κB signaling pathway.
Caption: Curcumin's inhibitory effect on the PI3K/Akt pathway.
Caption: Curcumin's activation of the p53 tumor suppressor pathway.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. helping4cancer.com [helping4cancer.com]
- 5. 2.8. Cytotoxicity assay [bio-protocol.org]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. wjbphs.com [wjbphs.com]
- 8. 4.3. Cell Viability Assay (MTT Assay) [bio-protocol.org]
- 9. bosterbio.com [bosterbio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of Curcumin on Pro-angiogenic Factors in the Xenograft Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo evaluation of curcumin-loaded nanoparticles in a A549 xenograft mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Demethoxycurcumin Inhibits In Vivo Growth of Xenograft Tumors of Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Spectroscopic comparison of Isoquinoline-6-carboxylic acid and its precursors
A Spectroscopic Comparison of Isoquinoline-6-Carboxylic Acid and Its Precursors
This guide provides a detailed spectroscopic comparison of this compound with its key precursors, isoquinoline and 6-methylisoquinoline. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comprehensive overview of the spectroscopic characteristics of these compounds. The guide includes comparative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of various pharmacologically active molecules.[1] An understanding of its spectroscopic properties, alongside those of its precursors, is crucial for reaction monitoring, quality control, and structural elucidation. The foundational structure is isoquinoline, which can be functionalized to introduce a methyl group at the 6-position to form 6-methylisoquinoline. Subsequent oxidation of the methyl group yields the target this compound. This guide will present the distinct spectroscopic signatures that arise from these chemical modifications.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-1 | H-3 | H-4 | H-5 | H-7 | H-8 | Other Protons | Solvent |
| Isoquinoline | 9.22 | 7.58 | 8.50 | 7.80 | 7.70 | - | CDCl₃[2] | |
| 6-Methylisoquinoline | - | - | - | - | - | - | 2.52 (s, 3H, -CH₃) | CDCl₃[3] |
| This compound | - | - | - | - | - | - | >10 (br s, 1H, -COOH)[4] | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-1 | C-3 | C-4 | C-5 | C-6 | C-7 | C-8 | C-4a | C-8a | Other Carbons | Solvent |
| Isoquinoline | 152.7 | 143.3 | 120.5 | 130.3 | 127.4 | 127.7 | 126.5 | 135.7 | 128.9 | CDCl₃[2] | |
| 6-Methylisoquinoline | - | - | - | - | - | - | - | - | - | - | - |
| This compound | - | - | - | - | - | - | - | - | - | >165 (-COOH) | DMSO-d₆ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C-H Stretch (Aromatic) | C=O Stretch (Carboxylic Acid) | C=C Stretch (Aromatic) | C-O Stretch (Carboxylic Acid) |
| Isoquinoline | - | ~3050 | - | ~1620, 1580, 1500 | - |
| 6-Methylisoquinoline | - | ~3050, ~2920 (Alkyl) | - | ~1600, 1500 | - |
| This compound | 3300-2500 (broad)[5] | ~3050 | 1760-1690[5] | ~1600, 1500 | 1320-1210[6] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]+ or [M+H]+ | Key Fragmentation Peaks |
| Isoquinoline | C₉H₇N | 129.16 | 129 | 102, 76[7] |
| 6-Methylisoquinoline | C₁₀H₉N | 143.18 | 143 | 142, 115[8] |
| This compound | C₁₀H₇NO₂ | 173.17[9] | 173 | 156 ([M-OH]+), 128 ([M-COOH]+) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Absorption Maxima (λmax, nm)
| Compound | λmax 1 | λmax 2 | λmax 3 | Solvent |
| Isoquinoline | ~217 | ~266 | ~317 | Ethanol[2] |
| 6-Methylisoquinoline | - | - | - | - |
| This compound | ~210 | - | - | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]
-
¹H NMR Acquisition :
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a standard 30° or 90° pulse angle.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.[4]
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.
-
A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.
-
Background Collection : Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.[11]
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[11]
-
Pressure Application : Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition : Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol).
Mass Spectrometry (MS)
This protocol is for Electrospray Ionization (ESI) Mass Spectrometry.
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[12] Further dilute a small aliquot of this stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.[12]
-
Instrumentation : Use a mass spectrometer equipped with an ESI source. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Infusion : Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Spectrum Acquisition : Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated. Scan over a mass range appropriate for the expected molecular weight of the compound and its fragments.
-
Data Analysis : Identify the molecular ion peak ([M+H]⁺ for positive mode or [M-H]⁻ for negative mode). Analyze the fragmentation pattern to gain structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol or cyclohexane).[2] Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction : Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Record a baseline spectrum to correct for any absorbance from the solvent and cuvettes.[2]
-
Sample Measurement : Replace the sample cuvette with one containing the diluted sample solution.
-
Spectrum Acquisition : Scan the sample over the desired wavelength range (typically 200-400 nm for these compounds).
-
Data Analysis : Identify the wavelengths of maximum absorbance (λmax) and their corresponding absorbance values.
Mandatory Visualization
Caption: Synthetic pathway to this compound.
Caption: General experimental workflow for spectroscopic analysis.
References
- 1. 6-Methylisoquinoline | C10H9N | CID 640959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylisoquinoline-5-carboxylic acid|CAS 1824316-33-7 [benchchem.com]
- 3. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | | RUO [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C10H7NO2 | CID 22128831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. jascoinc.com [jascoinc.com]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Safety Operating Guide
Safe Disposal of Isoquinoline-6-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Isoquinoline-6-carboxylic acid, a heterocyclic organic compound, requires careful management throughout its lifecycle, from use to final disposal. This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Lab Coat: A standard lab coat should be worn to protect from skin exposure.
-
Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved respirator.[3]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. It must be disposed of through an approved and licensed waste disposal facility.[1][4] Do not discharge this chemical into drains or the environment.[1]
1. Waste Characterization and Segregation:
-
Solid Waste:
-
Unused or expired this compound should be kept in its original container if possible.
-
If the original container is compromised, transfer the waste to a new, clean, and compatible container.
-
Contaminated materials such as weighing paper, gloves, and bench liners should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste."
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container.
-
Do not mix this waste with other incompatible chemical waste streams.
-
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards: "Irritant," "Harmful."
-
Record the accumulation start date on the label.
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are tightly sealed to prevent leaks or spills.[1]
-
Store away from incompatible materials, such as strong oxidizing agents and strong acids.[3][5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
The EHS department will work with a licensed hazardous waste disposal company to ensure proper transportation and disposal in accordance with all federal, state, and local regulations, including the US EPA guidelines under 40 CFR 261.3.[1]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Hazard Classification Data
For clarity, the hazard classifications for this compound are summarized in the table below.
| Hazard Class | Category | GHS Code | Signal Word |
| Acute Toxicity, Oral | 4 | H302 | Warning |
| Skin Corrosion/Irritation | 2 | H315 | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning |
| Acute Toxicity, Inhalation | 4 | H332 | Warning |
| Specific target organ toxicity | 3 | H335 | Warning |
Data sourced from multiple safety data sheets.[1][2]
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship.
References
Personal protective equipment for handling Isoquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Isoquinoline-6-carboxylic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several hazards, including skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It may also be harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.[4][5] | Protects against eye irritation and serious eye damage from dust or splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A chemical-resistant lab coat must be worn and fully buttoned. For larger quantities, an impervious apron is recommended.[4][6][7] | Prevents skin contact which can cause irritation.[1][2] Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is required.[4] All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[1][2][4][6] | Mitigates the risk of respiratory tract irritation from inhaling dust particles.[1][2] |
| Footwear | Fully enclosed shoes made of a chemical-resistant material.[4] | Protects feet from potential spills. |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
1. Preparation and Safe Handling:
-
Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6] Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Pre-Operational Checks: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area for handling the compound.[4]
-
During Handling:
2. First Aid Measures:
In the event of exposure, immediate action is critical.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1][2][8] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2][8] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1][2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
3. Spill and Cleanup:
-
Personal Precautions: In case of a spill, wear the appropriate PPE as detailed in Table 1. Ensure adequate ventilation.[1]
-
Containment and Cleanup: Carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][6] Decontaminate the spill area.[6]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][6]
-
The storage area should be locked up or accessible only to qualified or authorized personnel.[1]
5. Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[4][9]
-
Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[6] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Important: Do not empty into drains or dispose of in regular trash.[1][5][6]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound | C10H7NO2 | CID 22128831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
